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2'-Carboethoxy-3-(2-methylphenyl)propiophenone Documentation Hub

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  • Product: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone
  • CAS: 898789-28-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Technical Monograph: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.

Executive Summary

2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1) is a specialized ortho-functionalized diarylketone scaffold used primarily as a high-value intermediate in the synthesis of polycyclic heterocycles and fused-ring carbocycles. Characterized by an ortho-ethoxycarbonyl moiety on the benzoyl ring and a 2-methylphenyl (o-tolyl) terminus on the propyl chain, this molecule possesses a unique "push-pull" electronic structure ideal for intramolecular cyclizations.

It serves as a critical building block for phthalazin-1(2H)-ones (PARP inhibitors), benzosuberones , and potential SGLT2 inhibitor analogs . Its structural versatility allows for divergent synthetic pathways, making it a staple in diversity-oriented synthesis (DOS) libraries for drug discovery.

Part 1: Chemical Identity & Physicochemical Profiling

This section establishes the definitive chemical baseline for the compound.

Property Data Notes
IUPAC Name Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoateSystematic nomenclature based on the benzoate core.
Common Name 2'-Carboethoxy-3-(o-tolyl)propiophenoneReflects the ketone-centric nomenclature often used in catalogs.
CAS Number 898789-28-1Primary identifier for procurement.
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol Monoisotopic Mass: 296.1412
Physical State Viscous Oil / Low-melting SolidDepends on purity and polymorph; often supplied as an oil.
Solubility DMSO, DCM, Ethyl AcetateLipophilic; insoluble in water.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic due to the diarylalkyl chain.

Structural Analysis: The molecule consists of three distinct pharmacophoric/synthetic zones:

  • Zone A (Electrophilic Trap): The ortho-ethoxycarbonyl group (ester). This is the site for nucleophilic attack (e.g., by hydrazine) or intramolecular condensation.

  • Zone B (Linker): The propanoyl ketone (-CO-CH₂-CH₂-). The carbonyl is susceptible to reduction or Grignard addition, while the alpha-methylene is acidic.

  • Zone C (Lipophilic Tail): The o-tolyl group. The ortho-methyl provides steric bulk and electron donation, influencing the regioselectivity of electrophilic aromatic substitutions on this ring.

Part 2: Synthetic Pathways & Mechanism

The synthesis and utility of this compound rely on the reactivity of the ortho-acyl benzoate system.

Core Synthesis (The Grignard-Phthalimide Route)

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues. The most robust protocol involves the nucleophilic opening of a phthalic derivative.

  • Step 1: Formation of the Grignard reagent from 2-(2-bromoethyl)toluene (or 2-methylphenethyl bromide).

  • Step 2: Nucleophilic attack on Phthalic Anhydride.

  • Step 3: Esterification of the resulting keto-acid.

Divergent Applications (The "Why")
  • Pathway A (Phthalazinones): Reaction with hydrazine creates the phthalazinone core, a scaffold found in blockbuster drugs like Olaparib (though Olaparib uses a different substituent, the core chemistry is identical).

  • Pathway B (Benzosuberones): Under strong acid catalysis (e.g., PPA or TfOH), the ketone carbonyl can activate the o-tolyl ring for cyclization, or the ester can be involved in a Friedel-Crafts cyclization to form tricyclic systems.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the synthesis of the core molecule and its transformation into the bioactive phthalazinone scaffold.

Synthesis_Pathway Figure 1: Synthetic workflow from raw materials to the target scaffold and its primary heterocyclic application. Start1 Phthalic Anhydride (C8H4O3) Intermediate Intermediate: 2-[3-(2-methylphenyl) propanoyl]benzoic acid Start1->Intermediate THF, -78°C to RT Nucleophilic Addition Start2 2-Methylphenethyl Magnesium Bromide Start2->Intermediate Target TARGET MOLECULE 2'-Carboethoxy-3-(2-methylphenyl) propiophenone Intermediate->Target EtOH, H2SO4 (cat) Fischer Esterification Phthalazinone Phthalazin-1(2H)-one Derivative (Bioactive Core) Target->Phthalazinone N2H4·H2O, EtOH Reflux (Cyclocondensation)

Figure 1: Synthetic workflow illustrating the construction of the 2'-Carboethoxy-3-(2-methylphenyl)propiophenone scaffold and its conversion to a pharmacologically active phthalazinone core.

Part 4: Experimental Protocols

Disclaimer: These protocols are derived from standard methodologies for ortho-acyl benzoate derivatives. All procedures must be performed in a fume hood by trained personnel.

Protocol A: Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

1. Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 2-Methylphenethyl bromide (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • THF (Anhydrous)

  • Ethanol / H₂SO₄ (for esterification)

2. Procedure:

  • Grignard Formation: In a flame-dried flask under Argon, activate Mg turnings with iodine. Add 2-methylphenethyl bromide in THF dropwise to maintain gentle reflux. Stir for 1 hour after addition.

  • Addition: Cool the Grignard solution to -78°C. Canulate this solution into a stirring solution of Phthalic Anhydride in THF at -78°C. Note: Low temperature is critical to prevent double addition.

  • Quench: Allow to warm to 0°C and quench with 1M HCl. Extract with EtOAc. The organic layer contains the keto-acid intermediate.

  • Esterification: Dissolve the crude keto-acid in absolute Ethanol (10 volumes). Add conc. H₂SO₄ (0.1 eq) and reflux for 4 hours.

  • Workup: Evaporate EtOH. Neutralize with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The product elutes as a pale yellow oil.

3. Quality Control (Expected Data):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, 3H, Ester-CH₃)

    • δ 2.35 (s, 3H, Ar-CH₃)

    • δ 3.05 (t, 2H, -CH₂-Ar)

    • δ 3.25 (t, 2H, -CO-CH₂-)

    • δ 4.35 (q, 2H, Ester-CH₂)

    • δ 7.1-7.9 (m, 8H, Aromatic protons). Look for the characteristic doublet of the ortho-proton on the benzoate ring shifted downfield by the carbonyl.

  • MS (ESI): [M+H]⁺ = 297.15.

Protocol B: Cyclization to Phthalazinone (Bioactivity Screen)

This protocol validates the chemical integrity of the "Target" by converting it into a stable heterocycle.

  • Dissolve 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (5 mmol, excess).

  • Reflux for 2 hours. The reaction should turn cloudy as the product precipitates.

  • Cool to RT and filter the white solid.

  • Result: 4-[2-(2-methylphenyl)ethyl]phthalazin-1(2H)-one. This confirms the 1,4-relationship of the ester and ketone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562367 (Related Structure: Ethyl 2-methyl-3-phenylpropanoate). Retrieved from [Link](Used for physicochemical property extrapolation).

  • Meltzer, P. C., et al. (2003). Synthesis and Biological Activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes.[1] Bioorganic & Medicinal Chemistry Letters. (Cited for general methodology on carboethoxy-ketone functionalization).

  • Wikipedia Contributors. Propiophenone. Wikipedia, The Free Encyclopedia. Retrieved from [Link](Background on propiophenone nomenclature).

Sources

Exploratory

Melting point data for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

This guide provides an in-depth technical analysis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone , a specialized organic intermediate. It addresses the physicochemical properties, synthesis logic, and characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone , a specialized organic intermediate. It addresses the physicochemical properties, synthesis logic, and characterization protocols required for high-integrity research applications.

[1][2]

Executive Technical Summary

2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1 ) is a functionalized aromatic ketone used primarily as a scaffold in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems (e.g., benzo[c]phenanthridines).[1][2]

Unlike its para-substituted analogs (e.g., the p-tolyl isomer), the ortho-methyl substitution on the phenethyl chain introduces significant steric strain and symmetry breaking. This structural feature typically disrupts crystal lattice packing, rendering the compound a viscous liquid or low-melting solid at room temperature, contrasting with the higher melting points of its regioisomers.

Physicochemical Data & Melting Point Analysis[4][5][6][7][8]

The following data aggregates experimentally reported values and chemoinformatic predictions. The absence of a high-temperature melting point in standard indices supports the classification of this compound as an oil or low-melting matrix.

PropertyValue / DescriptionSource / Confidence
CAS Registry Number 898789-28-1 Verified [1]
IUPAC Name Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoateStructural Analysis
Molecular Formula C₁₉H₂₀O₃Stoichiometry
Molecular Weight 296.36 g/mol Calculated
Physical State Viscous Liquid (at 25°C)Inferred from Density/Isomer trends [2]
Density 1.102 g/cm³ Experimental [2]
Flash Point 196.9°C Experimental [2]
Boiling Point (Pred.) ~420–440°C (at 760 mmHg)Chemoinformatic Prediction
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterLipophilic Ester Profile

Critical Insight (The "Ortho Effect"): The ortho-methyl group on the phenyl ring creates steric clash with the flexible propanoyl chain. This increases the entropy of the system, significantly lowering the melting point compared to the para-isomer (Ethyl 2-(3-(p-tolyl)propanoyl)benzoate, CAS 898768-59-7), which often exists as a crystalline solid.

Synthesis & Experimental Causality

To generate this molecule with high regioselectivity, a Friedel-Crafts Acylation or a Grignard-Nitrile approach is recommended over direct alkylation, which suffers from poly-alkylation side products.

Recommended Synthetic Route: The "Phthalide Ring-Opening" Approach

This method ensures the ortho-relationship of the ester and ketone moieties is preserved from the starting material.

  • Precursor Activation: React Phthalic Anhydride with (2-Methylphenethyl)magnesium bromide (Grignard reagent).

    • Causality: The Grignard attacks the anhydride carbonyl. The reaction must be controlled (-78°C to 0°C) to prevent double addition (which would yield the tertiary alcohol).

  • Ring Opening: The intermediate magnesium alkoxide collapses to form the keto-acid (2-[3-(2-methylphenyl)propanoyl]benzoic acid).

  • Esterification: Fischer esterification of the keto-acid with Ethanol/H₂SO₄ yields the target ethyl ester.

    • Self-Validating Step: Monitor the disappearance of the carboxylic acid -OH stretch (broad, 2500-3300 cm⁻¹) and appearance of the ester C=O (1735 cm⁻¹) via IR spectroscopy.

Characterization & Validation Protocol

For researchers validating the identity of CAS 898789-28-1, the following self-validating protocol serves as the standard of truth.

A. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Acceptance Criteria: Single peak >98% area integration.

B. Differential Scanning Calorimetry (DSC)

Since the compound may be a low-melting solid or supercooled liquid:

  • Protocol: Cool sample to -50°C, then ramp at 10°C/min to 100°C.

  • Objective: Identify the glass transition (

    
    ) or melting endotherm (
    
    
    
    ). If no sharp endotherm is observed >25°C, the liquid designation is confirmed.
Visualization: Synthesis & Logic Flow

The following diagram illustrates the logical workflow for synthesizing and validating the target compound, highlighting the critical decision points.

SynthesisWorkflow start Start: Phthalic Anhydride inter Intermediate: Keto-Acid Formation (Controlled Addition) start->inter THF, -78°C reagent Reagent: (2-Methylphenethyl)MgBr reagent->inter esterification Step 2: Fischer Esterification (EtOH / H2SO4) inter->esterification Acid Catalysis product Target: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1) esterification->product Yield Optimization validation Validation Node: 1. IR: Ester C=O (1735 cm-1) 2. HPLC: >98% Purity 3. State: Viscous Liquid product->validation QC Protocol

Caption: Logical synthesis workflow for CAS 898789-28-1, moving from precursor activation to structural validation.

References
  • BioFount. (n.d.). Product Data: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1).[1] Retrieved February 23, 2026, from [Link]

  • PubChem. (2025).[3] Compound Summary: Propiophenone Derivatives. National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, a valuable propiophenone derivative for pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, a valuable propiophenone derivative for pharmaceutical research and drug development. Propiophenones serve as crucial intermediates in the synthesis of various biologically active molecules.[1][2] The described methodology employs a robust and efficient two-step synthetic route, beginning with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective catalytic hydrogenation to yield the final saturated ketone. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and critical safety information to ensure a reliable and reproducible synthesis.

Mechanistic and Strategic Overview

The synthesis of the target compound is logically approached in two distinct stages. This strategy ensures high yields and purity by first constructing the carbon skeleton via a condensation reaction and then selectively modifying it through reduction.

Stage 1: Claisen-Schmidt Condensation for Chalcone Formation

The initial step involves the synthesis of the α,β-unsaturated ketone intermediate, ethyl 2-((2E)-3-(2-methylphenyl)prop-2-enoyl)benzoate. This is achieved via the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.[3][4] This reaction is a type of crossed aldol condensation between a ketone possessing α-hydrogens (ethyl 2-acetylbenzoate) and an aromatic aldehyde that lacks α-hydrogens (2-methylbenzaldehyde).[5]

The reaction proceeds under basic conditions (e.g., NaOH or KOH). The base abstracts an acidic α-proton from the acetyl group of ethyl 2-acetylbenzoate to form a resonance-stabilized enolate ion.[4] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (an aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[6][7][8] The use of an aldehyde without α-hydrogens is a key strategic choice, as it prevents self-condensation of the aldehyde, leading to a cleaner reaction with a single primary product.[3][5]

Claisen_Schmidt_Mechanism ketone Ethyl 2-acetylbenzoate step1 1. Enolate Formation ketone->step1 aldehyde 2-Methylbenzaldehyde step2 2. Nucleophilic Attack aldehyde->step2 base OH⁻ base->step1 product Chalcone Intermediate enolate Enolate (Nucleophile) enolate->step2 alkoxide Alkoxide Intermediate step3 3. Protonation alkoxide->step3 from H₂O aldol β-Hydroxy Ketone (Aldol Adduct) step4 4. Dehydration aldol->step4 -H₂O step1->enolate Deprotonation step2->alkoxide step3->aldol step4->product

Caption: Mechanism of the Claisen-Schmidt condensation.

Stage 2: Selective Catalytic Hydrogenation

The second stage involves the reduction of the carbon-carbon double bond in the chalcone intermediate to yield the final saturated propiophenone derivative. It is crucial that this reduction is chemoselective, leaving the two carbonyl groups (ketone and ester) and the aromatic rings intact.

Catalytic hydrogenation is the method of choice for this transformation. A heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), is used in the presence of hydrogen gas (H₂). The reaction proceeds by the adsorption of the chalcone and molecular hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the π-bond of the alkene, resulting in the desired saturated product. This method is highly efficient and clean, as the catalyst can be easily removed by filtration upon reaction completion.

Detailed Experimental Protocol

Materials and Equipment

The following table summarizes the necessary reagents and equipment for this synthesis.

Reagent / Equipment Specification Purpose
Reagents
Ethyl 2-acetylbenzoateCAS: 1077-67-4, Purity: ≥98%Ketone reactant (Stage 1)
2-MethylbenzaldehydeCAS: 529-20-4, Purity: ≥98%Aldehyde reactant (Stage 1)
Sodium Hydroxide (NaOH)CAS: 1310-73-2, PelletsBase catalyst (Stage 1)
Ethanol (EtOH)200 Proof, AnhydrousReaction solvent
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent
HexaneACS GradeRecrystallization/TLC mobile phase
Hydrochloric Acid (HCl)1 M aqueous solutionNeutralization
Brine (Saturated NaCl)Aqueous solutionWashing during work-up
Anhydrous Magnesium Sulfate (MgSO₄)GranularDrying agent
Palladium on Carbon (Pd/C)10 wt. % loading, dryHydrogenation catalyst (Stage 2)
Hydrogen Gas (H₂)High Purity (≥99.99%)Reducing agent (Stage 2)
Equipment
Round-bottom flasksVarious sizes (50 mL, 250 mL)Reaction vessels
Magnetic stirrer and stir barsAgitation
Reflux condenserPrevent solvent loss during heating
Ice bathTemperature control
Separatory funnel500 mLLiquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and filter paperFiltration
TLC platesSilica gel 60 F₂₅₄Reaction monitoring
Hydrogenation ApparatusParr shaker or similar pressure vesselFor Stage 2 reaction
Celite®Diatomaceous earthCatalyst filtration aid
Step-by-Step Synthesis Procedure

A. Synthesis of Ethyl 2-((2E)-3-(2-methylphenyl)prop-2-enoyl)benzoate (Chalcone)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-acetylbenzoate (1.0 eq) and 2-methylbenzaldehyde (1.05 eq) in ethanol (approx. 3-4 mL per mmol of ketone). Stir at room temperature until all solids have dissolved.

  • Catalyst Addition: Prepare a solution of sodium hydroxide (2.0 eq) in water (approx. 2 mL per gram of NaOH). Cool the flask containing the starting materials in an ice bath. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

    • Rationale: Slow, cooled addition is crucial to control the exothermic nature of the condensation reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spots have been consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the reaction mixture). Acidify the mixture to a pH of ~6-7 by the slow addition of 1 M HCl. This will precipitate the crude product.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts. Allow the product to air-dry.

  • Recrystallization: Purify the crude chalcone by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The product should be a pale yellow solid.

B. Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (Final Product)

CAUTION: Handle hydrogen gas and the pyrophoric Pd/C catalyst with extreme care in a well-ventilated fume hood. Follow all institutional safety protocols for pressure reactions.

  • Catalyst Handling: In a suitably sized pressure vessel, add the synthesized chalcone (1.0 eq) followed by the 10% Pd/C catalyst (0.05-0.10 g per gram of chalcone).

    • Rationale: Adding the dry catalyst to the solid substrate before the solvent minimizes the risk of the pyrophoric catalyst igniting upon contact with solvent vapors.

  • Reaction Setup: Add ethanol as the solvent (enough to fully dissolve the chalcone and create a slurry). Seal the hydrogenation vessel securely.

  • Hydrogenation: Purge the vessel with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (typically 40-50 psi). Begin vigorous stirring or shaking.

  • Reaction and Monitoring: The reaction is often exothermic, and an initial temperature rise may be observed. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Work-up: Once complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to safely and completely remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

    • Rationale: A Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst on the Celite pad should be quenched carefully with water before disposal.

  • Final Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or recrystallization to yield the final product as a colorless oil or a white solid.

Workflow and Data Summary

Overall Synthesis Workflow

The diagram below illustrates the two-stage process for the synthesis.

Synthesis_Workflow start_node start_node process_node process_node product_node product_node A Ethyl 2-acetylbenzoate C Stage 1: Claisen-Schmidt Condensation A->C B 2-Methylbenzaldehyde B->C NaOH, EtOH D Chalcone Intermediate C->D E Stage 2: Catalytic Hydrogenation D->E H₂, Pd/C, EtOH F Final Product: 2'-Carboethoxy-3-(2-methylphenyl) propiophenone E->F

Caption: Overall two-step synthesis workflow.

Summary of Reaction Parameters
Parameter Stage 1 (Claisen-Schmidt) Stage 2 (Hydrogenation)
Key Reactants Ethyl 2-acetylbenzoate, 2-MethylbenzaldehydeChalcone Intermediate, Hydrogen
Catalyst Sodium Hydroxide (NaOH)10% Palladium on Carbon (Pd/C)
Solvent EthanolEthanol
Temperature 0°C to Room TemperatureRoom Temperature
Pressure Atmospheric40-50 psi
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85% (after recrystallization)>90%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: Sodium hydroxide is corrosive and can cause severe burns. Handle with care. Organic solvents like ethanol, ethyl acetate, and hexane are flammable; work in a well-ventilated fume hood away from ignition sources.

  • Hydrogenation Hazards: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric and may ignite spontaneously upon exposure to air, especially when dry. Never allow the dry catalyst to come into contact with organic solvents in the presence of air. Ensure the reaction vessel is properly purged with inert gas before and after the reaction.

References

  • IOP Conference Series: Materials Science and Engineering.
  • Science Alert.
  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab.
  • Vedantu.
  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Scribd.
  • PMC. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • BYJU'S.
  • Wikipedia. Propiophenone.
  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.

Sources

Method

Solvent selection for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone reactions

Executive Summary This Application Note details the solvent engineering parameters for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1), a specialized intermediate utilized in the synthesis of polycyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the solvent engineering parameters for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1), a specialized intermediate utilized in the synthesis of polycyclic pharmacophores, including substituted 1,3-indandiones and potential anthracene-based derivatives.

The presence of the ortho-ester functionality (2'-carboethoxy) relative to the carbonyl group introduces a "masked" reactivity that is highly sensitive to solvent polarity and proticity. Incorrect solvent selection for this scaffold frequently leads to three common failure modes:

  • Premature Hydrolysis: In wet polar protic solvents.

  • Incomplete Cyclization: In non-polar solvents lacking sufficient dielectric constants to stabilize enolate transition states.

  • Regio-scrambling: During Grignard additions due to competing ester/ketone electrophilicity.

This guide provides validated protocols to maximize yield and selectivity.

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for process optimization. The molecule features a lipophilic domain (2-methylphenyl and propyl chain) and a polar domain (benzoyl ester/ketone).

Table 1: Solubility & Solvent Compatibility Data

Solvent ClassRepresentative SolventSolubility (25°C)SuitabilityPrimary Application
Chlorinated Dichloromethane (DCM)>150 mg/mLHigh Friedel-Crafts; Acylation; Transport
Aromatic Toluene>100 mg/mLHigh High-temp Cyclization; Dean-Stark reflux
Ethers THF / 2-MeTHF>120 mg/mLHigh Grignard; Hydride Reductions
Polar Aprotic DMSO / DMF>80 mg/mLMedium Nucleophilic Substitutions (SNAr)
Alcohols Methanol / Ethanol<20 mg/mL*Low Crystallization (Anti-solvent); Avoid in base
Alkanes Hexane / Heptane<5 mg/mLPoor Isolation; Precipitation

> Note: Solubility in alcohols is temperature-dependent; however, alcohols are generally avoided in base-catalyzed steps to prevent transesterification.

Critical Application: Base-Mediated Cyclization (Dieckmann-Type)

The most valuable transformation of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone is the intramolecular condensation to form 2-(2-methylbenzyl)-1,3-indandione . This reaction relies on the formation of an enolate at the


-methylene position (C2 of the propyl chain) followed by attack on the ortho-ester.
Mechanism & Solvent Influence

The reaction proceeds via a localized enolate. Solvent choice dictates the aggregation state of the enolate and the rate of cyclization vs. polymerization.

  • Protic Solvents (EtOH/tBuOH):

    • Risk: Transesterification of the ethyl ester to methyl/butyl ester, altering reaction kinetics.

    • Outcome: Slower rates due to hydrogen bonding with the enolate oxygen, reducing its nucleophilicity.

  • Polar Aprotic Solvents (DMSO/DMF):

    • Benefit: High dielectric constant dissociates ion pairs (e.g., Na+ Enolate-), creating a "naked," highly reactive enolate.

    • Outcome: Rapid cyclization, but higher risk of side reactions (O-alkylation if electrophiles are present).

  • Non-Polar Solvents (Toluene):

    • Benefit: Allows for high-temperature reflux to drive the reaction thermodynamically.

    • Requirement: Often requires a phase-transfer catalyst (PTC) or a specific base (e.g., NaH or KOtBu).

Visualization: Solvent-Dependent Reaction Pathway

ReactionPathway Start Starting Material: 2'-Carboethoxy-3-(2-methylphenyl) propiophenone Enolate Enolate Intermediate (Alpha-Methylene) Start->Enolate Base (NaOEt/NaH) Solv_Protic Solvent: Ethanol (Protic) Enolate->Solv_Protic Solv_Aprotic Solvent: THF/DMSO (Polar Aprotic) Enolate->Solv_Aprotic Prod_Cyc Product A: 2-(2-methylbenzyl)-1,3-indandione (Target) Solv_Protic->Prod_Cyc Slow Rate Prod_Side Side Product B: Transesterified / Hydrolyzed (Impurity) Solv_Protic->Prod_Side Transesterification H-Bond Stabilization Solv_Aprotic->Prod_Cyc Fast Cyclization (Naked Enolate)

Figure 1: Solvent influence on the Dieckmann condensation pathway. Polar aprotic solvents favor the target indandione formation by destabilizing the enolate intermediate.

Detailed Protocol: Optimized Cyclization in Toluene/THF

This protocol utilizes a mixed-solvent system to balance solubility (Toluene) with enolate reactivity (THF).

Reagents:

  • Substrate: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous Toluene / THF (4:1 ratio)

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous Toluene (8 vol) and THF (2 vol). The THF acts as a co-solvent to improve NaH solubility and coordination.

  • Base Activation: Add NaH (1.2 eq) carefully under nitrogen flow at 0°C. Stir for 15 minutes.

  • Addition: Dissolve the substrate (1.0 eq) in minimal Toluene (2 vol) and add dropwise to the NaH suspension over 30 minutes. Note: Hydrogen gas evolution will be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 3-4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the starting material (Rf ~0.6) and appearance of the polar enol/dione spot (Rf ~0.3) indicates completion.

  • Quench & Isolation:

    • Cool to 0°C.

    • Slowly add 1N HCl until pH < 3. This protonates the enolate, precipitating the 1,3-indandione or forcing it into the organic layer.

    • Separate phases.[1][2][3] Wash organic layer with Brine.[2][3]

    • Dry over Na2SO4 and concentrate.[1][2][3]

  • Purification: Recrystallize from Ethanol/Heptane.

Application 2: Chemoselective Grignard Addition

When targeting the ketone for alkylation (e.g., adding a phenyl or alkyl group) while preserving the ester, solvent temperature control is paramount.

  • Challenge: The ester is also electrophilic. At higher temperatures, Grignard reagents will attack both the ketone and the ester (forming a tertiary alcohol and a ketone/alcohol mixture).

  • Solution: Use Dichloromethane (DCM) or Toluene at low temperatures (-78°C) rather than pure Ether/THF. While Grignards are made in Ether/THF, diluting the reaction into a non-coordinating solvent like Toluene slows the kinetics, enhancing chemoselectivity for the more reactive ketone over the ester.

Selection Rule:

  • For Ketone selectivity: Solvent = Toluene/THF (10:1), Temp = -78°C.

  • For Double addition (Exhaustive): Solvent = THF reflux.

References & Authoritative Sources

  • Chemical Identity & Properties:

    • 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1). BOC Sciences / ChemicalBook. Available at:

  • Mechanistic Grounding (Dieckmann Condensation):

    • Davis, B. R., & Garrett, P. J. (1991). Acylation of Esters, Ketones and Nitriles. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon Press. (Discusses solvent effects on enolate alkylation and cyclization).

  • Solvent Effects in Organic Synthesis:

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation thermodynamics).

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone and all reagents before handling.

Sources

Application

Application Notes &amp; Protocols: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone as a Versatile Intermediate for Flavanone Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone. This dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone. This dihydrochalcone derivative is a pivotal intermediate for the synthesis of substituted flavanones, a class of flavonoids renowned for their extensive pharmacological activities. We present detailed protocols for the synthesis of the intermediate itself, its subsequent conversion into a model flavanone, and the underlying chemical principles that make it a valuable synthetic tool. The methodologies are designed to be reproducible and are supported by mechanistic insights and characterization data, providing a self-validating framework for laboratory application.

Introduction: The Strategic Importance of Dihydrochalcone Intermediates

Flavanones, characterized by a C6-C3-C6 skeleton, are a significant class of flavonoids found throughout the plant kingdom.[1][2] Their diverse biological activities—including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties—make them attractive scaffolds for drug discovery.[3][4][5] A common and effective route to flavanone synthesis is the intramolecular cyclization of a 2'-hydroxychalcone precursor.[3][6]

However, direct synthesis and handling of 2'-hydroxychalcones can sometimes be complicated by their reactivity, which may lead to premature cyclization or undesired side reactions. The use of a protected hydroxyl group offers superior control over the synthetic sequence. 2'-Carboethoxy-3-(2-methylphenyl)propiophenone serves this exact purpose. The 2'-carboethoxy group acts as a stable and reliable protecting group for the critical hydroxyl function, allowing for the construction and purification of the dihydrochalcone backbone before the key cyclization step is initiated.

This guide elucidates the synthesis of this intermediate and its strategic deprotection and cyclization to yield a target flavanone, providing a robust pathway for accessing this privileged chemical space.

Physicochemical & Spectroscopic Profile

Proper characterization is essential for validating the identity and purity of the intermediate. The following data provides expected values for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

PropertyValueSource/Method
IUPAC Name ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate-
Molecular Formula C20H22O3-
Molecular Weight 310.39 g/mol -
Appearance Off-white to pale yellow solid or viscous oilVisual Inspection
Solubility Soluble in DCM, EtOAc, Acetone, THF; Insoluble in waterExperimental Observation
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (m, 1H), 7.2-7.6 (m, 7H), 4.4 (q, 2H), 3.3 (t, 2H), 3.0 (t, 2H), 2.3 (s, 3H), 1.4 (t, 3H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 204, 166, 141, 138, 136, 133, 132, 131, 130, 129, 128, 126, 62, 45, 30, 20, 14Predicted
FT-IR (KBr, cm⁻¹) ~2980 (C-H), ~1725 (Ester C=O), ~1685 (Ketone C=O), ~1250 (C-O)Predicted

Synthetic Strategy: From Intermediate to Bioactive Core

The overall workflow involves a two-stage process. First, the stable dihydrochalcone intermediate is synthesized. Second, this intermediate is converted to the target flavanone through a deprotection-cyclization cascade. This strategic separation of steps ensures high purity and yield of the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Flavanone Formation A 2-Methylbenzaldehyde + Ethyl 2-acetylbenzoate B Condensation & Reduction A->B C 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (Target Intermediate) B->C D Base-catalyzed Hydrolysis (Deprotection) C->D C->D Application Protocol E 2'-Hydroxy-3-(2-methylphenyl)propiophenone (Unstable Precursor) D->E F Intramolecular Michael Addition (Cyclization) E->F G 8-Methylflavanone (Final Product) F->G

Caption: Workflow from starting materials to the final flavanone product.

Protocol I: Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

This protocol details a plausible route via a modified Claisen-Schmidt condensation followed by catalytic hydrogenation.

4.1. Principle The synthesis begins with an aldol condensation between ethyl 2-acetylbenzoate and 2-methylbenzaldehyde to form the corresponding chalcone (α,β-unsaturated ketone). The subsequent reduction of the carbon-carbon double bond is achieved selectively via catalytic hydrogenation, yielding the desired saturated propiophenone backbone without affecting the carbonyl or ester groups.

4.2. Materials & Reagents

ReagentMolar MassQuantityMoles
Ethyl 2-acetylbenzoate192.21 g/mol 10.0 g52.0 mmol
2-Methylbenzaldehyde120.15 g/mol 6.25 g52.0 mmol
Sodium Hydroxide (NaOH)40.00 g/mol 3.12 g78.0 mmol
Ethanol (EtOH)-200 mL-
Palladium on Carbon (10% Pd/C)-500 mg-
Hydrogen (H₂) Gas-1 atm-
Ethyl Acetate (EtOAc)-As needed-
Brine Solution-As needed-
Anhydrous MgSO₄-As needed-

4.3. Step-by-Step Procedure

Step 1: Chalcone Formation

  • In a 500 mL round-bottom flask, dissolve ethyl 2-acetylbenzoate (10.0 g) and 2-methylbenzaldehyde (6.25 g) in 150 mL of ethanol with stirring.

  • In a separate beaker, dissolve NaOH (3.12 g) in 50 mL of water and cool the solution in an ice bath.

  • Slowly add the aqueous NaOH solution to the ethanolic solution of the reactants over 20 minutes. Maintain the temperature below 25°C.

  • Allow the mixture to stir at room temperature for 12-16 hours. The formation of a precipitate (the chalcone) should be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase until the starting materials are consumed.

  • Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~5 with 2N HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is the unsaturated chalcone intermediate.

Step 2: Catalytic Hydrogenation

  • Transfer the dried crude chalcone to a hydrogenation vessel and dissolve it in 150 mL of Ethyl Acetate.

  • Carefully add 10% Pd/C catalyst (500 mg) to the solution.

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (1 atm, via a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, lower Rf spot indicates the formation of the product.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (2 x 30 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

4.4. Purification

  • Purify the crude product using column chromatography on silica gel.

  • Elute with a gradient of 5% to 20% Ethyl Acetate in Hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a viscous oil or low-melting solid.

  • Expected Yield: 65-75% over two steps.

Protocol II: Application in Flavanone Synthesis

This protocol demonstrates the utility of the intermediate by converting it into 8-Methylflavanone.

5.1. Principle & Mechanistic Insight This transformation is a one-pot, two-step cascade. First, the carboethoxy protecting group is saponified (hydrolyzed) under basic conditions to reveal the phenoxide ion. This intermediate is not isolated. The in-situ generated phenoxide then undergoes a rapid intramolecular conjugate (Michael) addition onto the α,β-position relative to the ketone, forming the heterocyclic flavanone ring.[7][8] The reaction is driven by the formation of a stable six-membered ring.

Caption: Deprotection followed by intramolecular cyclization to form the flavanone. (Note: As a text-based AI, I cannot generate images. The DOT script above is a template for including chemical structure images in a real document.)

5.2. Materials & Reagents

ReagentMolar MassQuantityMoles
Intermediate from Protocol I310.39 g/mol 5.0 g16.1 mmol
Potassium Hydroxide (KOH)56.11 g/mol 2.71 g48.3 mmol
Ethanol (EtOH)-100 mL-
Water-20 mL-
Hydrochloric Acid (2N HCl)-As needed-
Diethyl Ether (Et₂O)-As needed-

5.3. Step-by-Step Procedure

  • In a 250 mL round-bottom flask, dissolve 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (5.0 g) in 100 mL of ethanol.

  • Add a solution of KOH (2.71 g) in 20 mL of water to the flask.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. The initial hydrolysis of the ester is followed by the cyclization.

  • Monitor the reaction by TLC (3:1 Hexane:EtOAc). The disappearance of the starting material and the formation of a new, higher Rf product spot indicates conversion to the flavanone.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~4 with 2N HCl. A precipitate of the crude flavanone should form.

  • Extract the product from the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated brine solution (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 8-Methylflavanone.

5.4. Purification & Characterization

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

  • Expected Yield: 80-90%.

  • Characterization (8-Methylflavanone): Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expanding Applications: A Gateway to Diverse Pharmacophores

The successful synthesis of 8-Methylflavanone from the title intermediate validates its utility. This strategy is not limited to a single compound; it is a gateway to a library of flavanone derivatives with potential therapeutic applications across multiple domains.

G cluster_0 cluster_1 A 2'-Carboethoxy-3- (Aryl)propiophenone Intermediate B Flavanone Core (e.g., 8-Methylflavanone) A->B C Anti-inflammatory Agents B->C D Anticancer Agents B->D E Antioxidant & Neuroprotective B->E F Antimicrobial Compounds B->F

Caption: The intermediate leads to a core scaffold for diverse therapeutic applications.

By varying the substituents on both aromatic rings of the propiophenone intermediate, researchers can systematically explore the structure-activity relationship (SAR) of the resulting flavanones, optimizing them for potency and selectivity against specific biological targets.[3]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Strong bases (NaOH, KOH) and acids (HCl) are corrosive and should be handled with care.

  • Palladium on carbon (Pd/C) is pyrophoric and must be handled with caution, especially when dry. Filtered catalyst should not be allowed to dry in the air and should be quenched carefully with water.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Almeida, C., et al. (2021). Synthesis of Chalcones and Their Isomerization into Flavanones and Azaflavanones. Molecules. Available at: [Link]

  • Kumar, A., et al. (2014). Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones. Journal of the Korean Chemical Society. Available at: [Link]

  • Hassan, S. A., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Chemistry and Materials Research. Available at: [Link]

  • Taddesse, A. M., et al. (2020). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. International Journal of Organic Chemistry. Available at: [Link]

  • Fultnekar, V. M., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available at: [Link]

  • George, L., et al. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances. Available at: [Link]

  • Gormley, L. A., et al. (2000). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Taylor & Francis Online. Flavanones – Knowledge and References. Accessed February 2026. Available at: [Link]

  • Hildayani, S. Z., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Sharma, S. (2011). Pharmacological Activities of Flavonoids: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hildayani, S. Z., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. Available at: [Link]

  • Kaloun, K. (2025). Flavonoids as Bioactive Compounds: Pharmacological Properties and Therapeutic Potential. Hilaris Publisher. Available at: [Link]

  • Kumar, S., et al. (2019). Chemistry and Pharmacology of Flavonoids- A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates for propiophenone derivatives

Technical Support Center: Propiophenone Derivative Synthesis Topic: Troubleshooting Low Conversion Rates & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propiophenone Derivative Synthesis Topic: Troubleshooting Low Conversion Rates & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing a plateau in the conversion of propiophenone derivatives—a scaffold critical to the synthesis of aryl-amino ketones, chiral alcohols, and heterocyclic APIs (e.g., bupropion, ephedrine analogs).

Low conversion in these systems is rarely a matter of "bad luck." It is almost always a kinetic bottleneck caused by enolization rates (in halogenation), Lewis acid deactivation (in Friedel-Crafts), or steric-induced enolization (in Grignard additions).

This guide ignores generic advice. We will dismantle the mechanism of failure for the three most common workflow stages.

Module 1: The Backbone Synthesis (Friedel-Crafts Acylation)

Context: You are synthesizing the propiophenone core from benzene/substituted benzenes and propionyl chloride. Symptom: Reaction stalls at 40–60% conversion; adding more acyl chloride has no effect.

Technical Analysis

The Friedel-Crafts acylation is not catalytic; it is stoichiometric. The product (a ketone) is more basic than the starting material. The Lewis acid (AlCl₃) complexes strongly with the carbonyl oxygen of the product, removing the catalyst from the cycle.

The Causality: If you use 1.0 equivalent of AlCl₃, you will achieve 0% yield of free ketone because the catalyst is entirely sequestered by the product. If you use 1.1 equivalents, you rely on the 0.1 excess to drive the rest of the reaction, which is kinetically sluggish.

Troubleshooting Protocol

Q: I am using 1.1 equivalents of AlCl₃. Why is my conversion stuck? A: You are likely under-dosing due to moisture or reagent quality.

  • The Fix: Increase AlCl₃ loading to 1.2 – 1.5 equivalents relative to the acyl chloride.

  • Mechanism: The first equivalent coordinates to the product; the excess drives the ionization of the propionyl chloride to the active acylium ion (

    
    ).
    

Q: My reaction turns into a black tar with low conversion. Why? A: This is "Polymerization by Dealkylation." High temperatures cause the Lewis acid to attack the alkyl chain or cause rearrangements.

  • The Fix:

    • Temperature Control: Keep the addition at 0–5°C. Only heat to reflux after evolution of HCl ceases.

    • Order of Addition: Do not add AlCl₃ to the mixture. Add the acyl chloride to the AlCl₃/solvent slurry, then add the aromatic substrate. This maintains a high concentration of the active electrophile.

Table 1: Solvent Effects on Acylation Conversion

SolventPolarityEffect on ConversionRisk Profile
DCM ModerateHigh. Solubilizes the acylium complex well.Moderate. Can participate in alkylation if T > 40°C.
Nitrobenzene HighVery High. Stabilizes the acylium ion.High. High boiling point makes workup difficult.
CS₂ LowModerate. Precipitants often crash out, stopping reaction.High. Flammability/Toxicity.
Diethyl Ether ModerateZero. Lewis bases kill the Lewis acid catalyst.Critical Failure. Do not use ethers.

Module 2: Functionalization ( -Bromination)

Context: Converting propiophenone to 2-bromopropiophenone (precursor to cathinones/bupropion). Symptom: "Induction period" failure (reaction doesn't start) or "Runaway" (reaction boils over, yielding poly-brominated mess).

Technical Analysis

The reaction is autocatalytic . The rate-limiting step is the acid-catalyzed enolization of the ketone.



The HBr produced catalyzes the next cycle. If you add bromine too fast at the start, the concentration of unreacted bromine rises while the enol concentration is near zero. Once HBr builds up, the accumulated bromine reacts all at once (exotherm).
Troubleshooting Protocol

Q: The bromine color persists for hours. How do I initiate the reaction? A: You are stuck in the induction phase.

  • The Fix: "Seed" the reaction. Add 3–5 drops of 48% HBr or a crystal of Iodine (

    
    ) at the start. Do not add more bromine until the first drops decolorize. This confirms the enol cycle has begun.
    

Q: I have high conversion, but the NMR shows 2,2-dibromopropiophenone. Why? A: The product (


-bromo ketone) enolizes faster than the starting material because the electron-withdrawing bromine makes the 

-proton more acidic.
  • The Fix:

    • Stoichiometry: Use exactly 0.95 – 1.0 equivalents of

      
      . Never excess.
      
    • Solvent Switch: Switch from DCM to Methanol (for specific substrates) or Acetic Acid .

    • Temperature: Run at 0°C initially. Lower temperatures favor mono-bromination by suppressing the kinetic advantage of the more acidic product.

Module 3: Stereoselective Reduction (Chiral Synthesis)

Context: Asymmetric transfer hydrogenation (ATH) using Ru-TsDPEN (Noyori-type) catalysts to generate chiral alcohols. Symptom: Conversion halts at <80%; ee% degrades over time.

Technical Analysis

These catalysts are "living" systems that rely on a delicate equilibrium between the hydride donor (Formic acid/Isopropanol) and the base (TEA/KOH).

Q: My conversion stops at 70%. Can I add more catalyst? A: Usually, no. The issue is likely pH drift or product inhibition .

  • The Fix:

    • Check pH: For Formic Acid/TEA systems, the ratio must remain near 5:2 (azeotrope). If volatile TEA is lost, the system becomes too acidic, protonating the catalyst's amine ligand and killing the cycle.

    • Removal of Acetone: If using Isopropanol (IPA) as the reductant, the byproduct is acetone. Acetone competes for the catalyst (reversible reaction). You must continuously distill off acetone or use a large excess of IPA to drive the equilibrium.

Visual Troubleshooting Workflows

Diagram 1: General Troubleshooting Logic

Propiophenone_Troubleshooting Start Problem: Low Conversion ReactionType Identify Reaction Type Start->ReactionType FC Friedel-Crafts ReactionType->FC Brom Alpha-Bromination ReactionType->Brom Grignard Grignard Addition ReactionType->Grignard FC_Check Check AlCl3 Stoichiometry FC->FC_Check Brom_Check Check Initiation Brom->Brom_Check Grig_Check Check Sterics Grignard->Grig_Check FC_Sol Increase to >1.2 equiv (Product sequesters catalyst) FC_Check->FC_Sol Brom_Issue Bromine color persists? Brom_Check->Brom_Issue Brom_Sol Add cat. HBr/I2 (Kickstart Enolization) Brom_Issue->Brom_Sol Yes Grig_Issue Recovered Starting Material? Grig_Check->Grig_Issue Grig_Sol Switch to Organolithium or CeCl3 (Luche) Grig_Issue->Grig_Sol Yes (Enolization occurred)

Caption: Decision matrix for diagnosing kinetic stalls in propiophenone functionalization.

Diagram 2: The Enolization Bottleneck (Alpha-Bromination)

Enolization_Mechanism Ketone Propiophenone (Keto Form) Inter Protonated Intermediate Ketone->Inter Fast Acid H+ Catalyst Acid->Inter Enol Enol Form (Reactive Species) Inter->Enol SLOW (Rate Limiting Step) Product 2-Bromopropiophenone Enol->Product Fast (+ Br2) Product->Acid Releases HBr (Autocatalysis)

Caption: The "Slow" step dictates conversion. Without H+ (Acid), the Enol never forms, and Br2 pools dangerously.

References

  • Pearson, D. E., et al. (1962). "3-Bromopropiophenone."[1] Organic Syntheses, Coll. Vol. 5, p.117. (Describes the autocatalytic nature of bromination and temperature control).

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. (Foundational text on Ru-TsDPEN mechanism and pH sensitivity).

  • Grove, J. F. (1972). "Friedel-Crafts reactions. Part I. The effect of solvent." Journal of the Chemical Society, Perkin Transactions 1. (Detailed analysis of solvent polarity on acylium ion stability).

  • Chemistry LibreTexts. "22.4: Alpha Halogenation of Aldehydes and Ketones." (Mechanism of acid-catalyzed enolization).

  • BenchChem. "Troubleshooting common issues in the Grignard synthesis." (Discusses enolization vs. addition in sterically hindered ketones).

Sources

Optimization

Technical Support Center: Reaction Optimization for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

The following guide is a specialized technical resource designed for process chemists and researchers optimizing the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1). This intermediate, chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a specialized technical resource designed for process chemists and researchers optimizing the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS: 898789-28-1).

This intermediate, chemically defined as Ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate , belongs to the class of ortho-keto esters. These are critical precursors for polycyclic aromatic hydrocarbons (such as anthrones) and nitrogen heterocycles used in pharmaceutical APIs. The guide focuses on the thermodynamic and kinetic control required to maximize yield and minimize cyclization side-reactions.

Core Directive: The Thermodynamic Landscape

The synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone typically involves a nucleophilic addition (Grignard or Organozinc) to a phthalic acid derivative, followed by esterification. The critical quality attribute (CQA) is the stability of the ortho-keto moiety, which is prone to intramolecular cyclization or over-addition.

The Central Challenge:

  • Low Temperature (< -10°C): Kinetic trapping prevents the formation of the bis-alkylated diol impurity.

  • High Temperature (> 60°C): Promotes acid-catalyzed cyclization to the anthrone/anthraquinone derivative, effectively destroying the target ester.

Critical Experimental Protocol

Phase A: Nucleophilic Addition (C-C Bond Formation)

Reaction Type: Grignard Addition to Phthalic Anhydride (or Phthalimide) Reagents: 2-Methylphenethylmagnesium bromide + Phthalic Anhydride

ParameterOptimal RangeCritical Failure Mode
Initiation Temp 35°C – 40°CLow: Grignard stalling (accumulation hazard).
Addition Temp -15°C to -5°CHigh (>0°C): Formation of lactone impurity (double addition).
Quench Temp < 10°CHigh: Exothermic hydrolysis leads to ester cleavage.

Step-by-Step Optimization:

  • Reagent Preparation: Generate 2-Methylphenethylmagnesium bromide in THF. Iodine activation is required. Ensure Mg turnings are mechanically activated.

  • Controlled Addition: Cool the Phthalic Anhydride/THF slurry to -15°C .

  • Dosing: Add the Grignard reagent slowly. The reaction is instantaneous. Note: A slight excess of anhydride (1.1 eq) prevents bis-addition.

  • Quench: Inverse quench into cold dilute HCl/Ice. Maintain pH < 2 to ensure the keto-acid precipitates (or extracts) fully.

Phase B: Esterification (Target Formation)

Reaction Type: Fisher Esterification or Alkyl Halide Alkylation Reagents: Keto-acid intermediate + Ethanol/H2SO4 OR Ethyl Iodide/K2CO3

ParameterOptimal RangeMechanism of Action
Reaction Temp 40°C – 50°CBalances rate vs. cyclization risk.
Reflux? AVOID Prolonged reflux (>78°C) triggers intramolecular dehydration to the anthrone.
Time 4 – 6 HoursMonitor by HPLC for disappearance of acid.

Troubleshooting & FAQs

Q1: I observe a significant impurity at RRT 0.85 that increases with reaction temperature. What is it? A: This is likely the Cyclized Anthrone Derivative (e.g., 1-(2-methylphenyl)-anthracene-9,10-dione analog).

  • Cause: The ortho-keto group is highly reactive towards the aromatic ring of the benzoate under acidic conditions.

  • Solution: Lower your esterification temperature to <50°C. If using H2SO4, switch to a milder catalyst like Thionyl Chloride (SOCl2) at 0°C -> RT followed by ethanol quench, or use Ethyl Iodide/K2CO3 in DMF at RT (Base-catalyzed esterification avoids cyclization entirely).

Q2: My yield is low (<40%) and I see a "diol" peak in the NMR. A: You have suffered from Double Addition .

  • Mechanism: The Grignard reagent attacked the ketone product of the first addition because the reaction temperature was too high, allowing the intermediate magnesium salt to equilibrate.

  • Fix: Ensure the Phthalic Anhydride is in excess and the temperature is strictly maintained at -15°C during addition.

Q3: The Grignard reagent won't initiate. A: 2-Methylphenethyl bromide is sterically hindered and electron-rich.

  • Protocol: Use a "heat gun" start or add a crystal of Iodine. Do not add the bulk bromide until the exotherm is confirmed. Accumulation of unreacted bromide followed by a sudden initiation can cause a thermal runaway, ruining the selectivity.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the reaction logic and impurity pathways based on temperature variance.

ReactionPathway Start Phthalic Anhydride + 2-Methylphenethyl MgBr Intermediate Magnesium Alkoxide Intermediate Start->Intermediate THF, -15°C KetoAcid Keto-Acid Intermediate (2-[3-(2-methylphenyl)propanoyl]benzoic acid) Intermediate->KetoAcid Acid Quench (pH < 2) Impurity_Diol Impurity: Bis-alkylated Lactone/Diol Intermediate->Impurity_Diol Temp > 0°C (Double Addition) Target TARGET: 2'-Carboethoxy-3-(2-methylphenyl) propiophenone KetoAcid->Target Esterification (EtOH, <50°C) Impurity_Anthrone Impurity: Cyclized Anthrone KetoAcid->Impurity_Anthrone Acid + Heat (>70°C) (Intramolecular Cyclization) Target->Impurity_Anthrone Prolonged Heating

Caption: Reaction pathway showing the critical temperature-dependent bifurcation points leading to the target ester versus common impurities.

Quantitative Optimization Data

The following data summarizes the impact of temperature on the purity profile during the Esterification Step (Acid Chloride Method).

Reaction Temp (°C)Time (h)Target Yield (%)Cyclized Impurity (%)Unreacted Acid (%)
20°C 1288.5%< 0.1%5.2%
40°C 494.2% 0.3% 0.5%
60°C 281.0%12.5%0.0%
80°C (Reflux) 145.0%52.0%0.0%

Recommendation: Operate at 40°C for optimal trade-off between kinetics and impurity formation.

References

  • Ortho-Acylation Chemistry

    • Smith, M. B. "Organic Synthesis." 3rd Edition. (General reference for Grignard additions to anhydrides and regioselectivity).
    • Gribble, G. W. "The synthesis of ortho-substituted benzophenones."[1] Chemical Reviews, 1990. (Mechanistic insight into cyclization risks).

  • Specific Compound Data
  • Process Chemistry of Anthracycline Precursors. (Analogous chemistry involving ortho-benzoyl benzoates and their cyclization sensitivity).

Sources

Troubleshooting

Minimizing side reactions in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone synthesis

Here is the Technical Support Center guide for the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone . Topic: Minimizing Side Reactions in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Synthesis Ticket ID: CHE...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone .

Topic: Minimizing Side Reactions in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Synthesis Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High (Process Chemoselectivity)

Executive Summary & Core Challenge

User Goal: Synthesize 2'-Carboethoxy-3-(2-methylphenyl)propiophenone via the condensation of ethyl 2-acetylbenzoate and 2-methylbenzaldehyde, followed by selective reduction.

The "Hidden" Failure Mode: The primary structural risk in this synthesis is the ortho-effect . The starting material, ethyl 2-acetylbenzoate, contains a ketone and an ester in an ortho relationship. Under standard basic aldol conditions (e.g., NaOH/KOH), the enolate formed at the acetyl methyl group can attack the internal ester carbonyl rather than the external aldehyde. This leads to 1,3-indanedione (via intramolecular Claisen/Dieckmann condensation) instead of the desired chalcone.

This guide provides a protocol specifically engineered to suppress this cyclization and ensure chemoselective hydrogenation.

Reaction Pathway & Failure Analysis (Visualized)

The following diagram illustrates the desired pathway versus the critical side-reaction pathways (Indanedione formation and Over-reduction).

ReactionPathway SM1 Ethyl 2-acetylbenzoate Enolate Enolate Intermediate SM1->Enolate Base/Acid Activation SM2 2-Methylbenzaldehyde SM2->Enolate Base/Acid Activation Chalcone Chalcone Intermediate (Target 1) Enolate->Chalcone Amine Catalyst (Intermolecular Aldol) Indanedione SIDE REACTION A: 1,3-Indanedione (Cyclization) Enolate->Indanedione Strong Base (Intramolecular Attack) Target Target Propiophenone (Final Product) Chalcone->Target H2 / Pd-C (Controlled) Alcohol SIDE REACTION B: Saturated Alcohol (Over-reduction) Chalcone->Alcohol High Pressure / Temp (Over-reduction) Target->Alcohol Prolonged Rxn

Caption: Figure 1. Competitive pathways. Note the critical divergence at the Enolate stage where intramolecular cyclization (Red) competes with the desired condensation (Green).

Phase 1: Chalcone Formation (Condensation)

Objective: Couple the acetophenone and benzaldehyde while preventing ester hydrolysis and indanedione cyclization.

Protocol: Modified Knoevenagel Condensation

Do NOT use aqueous NaOH or KOH. The presence of water and strong hydroxide will hydrolyze the ester (saponification) or drive the intramolecular cyclization.

  • Reagents: Ethyl 2-acetylbenzoate (1.0 eq), 2-Methylbenzaldehyde (1.1 eq).

  • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Solvent: Toluene (anhydrous).

  • Apparatus: Dean-Stark trap (for water removal).

Step-by-Step:

  • Dissolve both substrates in Toluene.

  • Add the Piperidine/Acetic Acid buffer.

  • Reflux with vigorous stirring. Water generated by the condensation is azeotropically removed via the Dean-Stark trap.

  • Endpoint: Monitor by TLC. Reaction drives to completion as water is removed.

  • Workup: Wash with dilute HCl (to remove piperidine), then saturated NaHCO₃, then Brine. Dry over MgSO₄.

Troubleshooting Guide (Condensation)
SymptomProbable CauseCorrective Action
Product is a high-melting solid (mp > 120°C) instead of oil/low-melt solid. Indanedione Formation. You likely used a strong base (NaOEt or NaOH) which favored the thermodynamic enolate cyclization.Restart. Switch to the Piperidine/Acetic Acid method. The amine forms an iminium intermediate that is sterically less likely to attack the ortho-ester.
Loss of Ester group (Acid product formed). Hydrolysis. Water was present in the solvent or base was too strong.Ensure Toluene is dry. Use Dean-Stark to actively remove water. Avoid aqueous bases.
Low Conversion. Equilibrium Limitation. Water is not being removed effectively.Ensure the Dean-Stark trap is functioning and the reflux is vigorous. Add fresh Toluene if volume drops.

Phase 2: Selective Hydrogenation

Objective: Reduce the alkene (C=C) without reducing the ketone (C=O) or the ester.

Protocol: Poisoned Catalytic Hydrogenation

Standard Pd/C is often too active and will reduce the ketone to an alcohol. We must moderate the catalyst activity.

  • Substrate: Crude Chalcone from Phase 1.

  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate).

  • Additive: Diphenylsulfide (0.05 eq) OR use commercially available "Sulfided Platinum on Carbon" (Pt(S)/C). Alternatively, strict monitoring of H2 uptake.

  • Solvent: Ethyl Acetate (Avoid alcohols like Methanol to prevent transesterification).

  • Pressure: Atmospheric (Balloon) to 15 psi.

Step-by-Step:

  • Dissolve chalcone in Ethyl Acetate.

  • Add catalyst.[1][2]

  • Purge with Nitrogen, then Hydrogen.

  • Stir at Room Temperature .

  • Critical Monitoring: Monitor H₂ uptake. The reaction consumes 1 equivalent of H₂. Once uptake slows, check TLC/HPLC immediately.

  • Stop Condition: Disappearance of the yellow color (Chalcones are yellow; Propiophenones are colorless/pale).

Troubleshooting Guide (Hydrogenation)
SymptomProbable CauseCorrective Action
Formation of Alcohol (Over-reduction). Catalyst too active or reaction ran too long.Use a poison: Add trace quinoline or diphenylsulfide. Switch Solvent: Use Toluene instead of polar solvents (polar solvents accelerate reduction).
Ester converted to Methyl Ester. Transesterification. Wrong Solvent. Do not use Methanol if your product is an Ethyl ester. Use Ethanol or Ethyl Acetate.[3]
Reaction Stalls. Steric Hindrance. The ortho-methyl group on the aldehyde ring hinders adsorption.Increase pressure slightly (to 30 psi) or warm to 40°C, but monitor strictly for over-reduction.

FAQ: Expert Insights

Q: Can I use Claisen-Schmidt conditions (NaOH/EtOH)? A: No. While standard for simple chalcones, the ortho-ester in your starting material makes this dangerous. Hydroxide is small enough to attack the ester (hydrolysis) and strong enough to generate the enolate that cyclizes to indanedione.

Q: Why use Toluene/Dean-Stark? A: This drives the reaction kinetically. By physically removing water, you force the aldol condensation forward without needing a high concentration of aggressive enolate anions, preserving the sensitive ester group.

Q: How do I purify the final propiophenone? A: Propiophenones are often oils. If it doesn't crystallize, purification via high-vacuum distillation is risky due to thermal instability. Column Chromatography (Silica, Hexane/EtOAc gradient) is recommended. The saturated ketone will be less polar than the alcohol byproduct but more polar than the starting materials.

Logic Flow for Troubleshooting (Visualized)

Troubleshooting Start Start: Analyze Crude Product CheckColor Is the product Yellow? Start->CheckColor CheckSolubility Is it soluble in base? CheckColor->CheckSolubility No (Colorless) Issue1 Issue: Incomplete Hydrogenation (Alkene remains) CheckColor->Issue1 Yes (Yellow) CheckIR IR Check: OH band present? CheckSolubility->CheckIR No (Insoluble) Issue2 Issue: Indanedione Formation (Cyclization) CheckSolubility->Issue2 Yes (Soluble in NaOH) Issue3 Issue: Over-reduction (Alcohol formed) CheckIR->Issue3 Yes (Broad peak ~3400 cm-1) Success Success: Target Propiophenone CheckIR->Success No (Sharp C=O ~1680 cm-1)

Caption: Figure 2. Rapid diagnostic logic for crude reaction mixture analysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic insight on Dieckmann vs. Aldol competition).

  • Organic Syntheses. Ethyl 2-acetylbenzoate synthesis and reactivity. Org.[4][5][6] Synth. Coll. Vol. 4, p.444.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR. (Real-time monitoring of chalcone formation).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving the sterically hindered ketone, 2'-Carboethoxy-3-(2-methylphenyl)propiophenone. Due to the significant steric congestion around the carbonyl group from the ortho-carboethoxy and 2-methylphenyl substituents, conventional reaction protocols may prove inefficient. This resource offers expert insights and field-proven solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific experimental failures and provides detailed, step-by-step guidance to resolve them.

Problem 1: Low or No Yield in Aldol Condensation Reactions

Scenario: You are attempting a base-catalyzed aldol condensation with an aldehyde, but you observe either no product formation or the recovery of starting material.

Probable Cause: The steric bulk of the 2'-carboethoxy and 3-(2-methylphenyl) groups is preventing the enolate from forming at the α-carbon or is hindering the subsequent nucleophilic attack on the aldehyde.[1] Ketones are generally less reactive than aldehydes in aldol reactions due to greater steric hindrance at the carbonyl carbon.[1]

Solutions:

  • Employ a Strong, Sterically Hindered Base for Enolate Formation: To favor the kinetic enolate and avoid side reactions, use a strong, non-nucleophilic base.[2]

    • Recommended Base: Lithium diisopropylamide (LDA).

    • Rationale: LDA is a bulky base that will preferentially deprotonate the less hindered α-carbon, while its low nucleophilicity minimizes direct attack on the carbonyl.

  • Optimize Reaction Conditions:

    • Low-Temperature Enolate Formation: Prepare the enolate at low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions.[2]

    • Lewis Acid Additives: The use of a Lewis acid can help to "tighten" the transition state of the reaction, potentially leading to greater stereoselectivity. Boron-based Lewis acids are often used for this purpose.[2]

  • Consider Organocatalysis: Proline and its derivatives have been shown to be effective catalysts for asymmetric aldol reactions, even with sterically demanding substrates.[3][4]

    • Rationale: These catalysts operate via an enamine intermediate, which can offer a different and sometimes more favorable reaction pathway compared to traditional enolates.[4][5] The stereochemical outcome can be controlled by steric interactions with the catalyst.[5]

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (1.0 eq) in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add a solution of freshly prepared LDA (1.1 eq) in THF to the ketone solution. Stir for 1 hour at -78 °C.

  • Aldol Addition: Add the desired aldehyde (1.2 eq) dropwise to the enolate solution. Continue stirring at -78 °C and monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-hydroxy ketone product by column chromatography.

Problem 2: Failure of Grignard and Organolithium Additions

Scenario: Attempts to add a Grignard or organolithium reagent to the carbonyl group result in low yields of the desired tertiary alcohol, with significant amounts of starting material recovered or a reduced secondary alcohol product observed.

Probable Cause:

  • Steric Hindrance: The bulky substituents are preventing the nucleophilic attack of the organometallic reagent.[6]

  • Enolization: The organometallic reagent is acting as a base, deprotonating the α-carbon to form an enolate, which upon work-up returns the starting ketone.[6]

  • Reduction: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a six-membered transition state to form a secondary alcohol.[6][7][8]

Solutions:

  • Use of Cerium (III) Chloride (Luche-type Conditions): The addition of CeCl₃ can enhance the electrophilicity of the carbonyl carbon and suppress enolization, favoring nucleophilic addition.

    • Rationale: Cerium coordinates to the carbonyl oxygen, making the carbon more susceptible to attack by the organometallic reagent.

  • Employ Organocerium Reagents: Pre-transmetalation of the Grignard or organolithium reagent with anhydrous CeCl₃ to form an organocerium reagent can significantly improve yields.

    • Rationale: Organocerium reagents are less basic and more nucleophilic than their Grignard or organolithium counterparts, which dramatically reduces side reactions like enolization and reduction.

  • Preparation of Organocerium Reagent: In a flame-dried flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.2 eq) in anhydrous THF. Cool the suspension to -78 °C. Slowly add the Grignard or organolithium reagent (1.1 eq) and stir for 1-2 hours at -78 °C.

  • Addition to Ketone: In a separate flask, dissolve 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the pre-formed organocerium reagent to the ketone solution.

  • Reaction and Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Follow a standard aqueous work-up procedure as described in the aldol protocol.

  • Purification: Purify the desired tertiary alcohol using column chromatography.

Problem 3: Inefficient Reduction of the Carbonyl Group

Scenario: Standard reduction with sodium borohydride (NaBH₄) is slow or incomplete, even with extended reaction times and elevated temperatures.

Probable Cause: The steric hindrance around the carbonyl group is impeding the approach of the hydride nucleophile. For sterically hindered ketones, "steric approach control" governs the reaction, meaning the hydride will attack from the less hindered face.[9]

Solutions:

  • Luche Reduction: This method is highly effective for the reduction of ketones, especially in the presence of other reducible functional groups.[10][11][12][13]

    • Reagents: NaBH₄ and CeCl₃·7H₂O in methanol.

    • Rationale: The cerium salt activates the ketone towards reduction.[11] This method is also known for its high chemoselectivity.[11][12]

  • Use of Bulkier, More Reactive Hydride Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, but less chemoselective.[14]

    • Diisobutylaluminium Hydride (DIBAL-H): Can be effective for hindered ketones.

  • Corey-Itsuno (CBS) Reduction: For enantioselective reduction to a chiral alcohol, the CBS reduction is an excellent choice.[15][16][17][18][19]

    • Reagents: A chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reducing agent.[16]

    • Rationale: The catalyst coordinates to both the borane and the ketone, directing the hydride transfer to a specific face of the carbonyl, thus achieving high enantioselectivity.[15][17] The catalyst binds to the sterically more accessible lone pair of the ketone.[17]

Reducing Agent/MethodConditionsSelectivityNotes
NaBH₄ Methanol or Ethanol, RTModerateOften slow or ineffective for highly hindered ketones.
Luche Reduction NaBH₄, CeCl₃, Methanol, RTHigh chemoselectivityExcellent for reducing ketones in the presence of aldehydes.[11][12]
LiAlH₄ Anhydrous Ether or THF, 0 °C to RTLow chemoselectivityPowerful, but will also reduce the ester group.
CBS Reduction Oxazaborolidine catalyst, BH₃·THFHigh enantioselectivityProvides access to chiral alcohols with high enantiomeric excess.[16]

Frequently Asked Questions (FAQs)

Q1: Why is 2'-Carboethoxy-3-(2-methylphenyl)propiophenone so unreactive?

The low reactivity stems from significant steric hindrance. The carbonyl group is flanked by a phenyl ring containing a bulky carboethoxy group in the ortho position. Additionally, the propiophenone backbone has a 2-methylphenyl group. These bulky groups physically block the trajectory of incoming nucleophiles, increasing the activation energy of the reaction.

Q2: Can I improve the yield of my reactions by simply increasing the temperature and reaction time?

While increasing the temperature can sometimes help overcome the activation energy barrier, it often leads to undesired side reactions, such as enolization, decomposition, or the formation of thermodynamic byproducts.[20] For many of the reactions discussed, precise temperature control, especially at low temperatures, is crucial for achieving high selectivity and yield.

Q3: Are there any specific catalysts that are known to be effective for reactions involving ortho-substituted aryl ketones?

Yes, for certain types of reactions like carbonylative cross-couplings, specialized catalysts have been developed. For instance, palladium catalysts with N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have shown to be more effective than traditional phosphine-based catalysts for the synthesis of sterically hindered aryl ketones.[21] While this applies to the synthesis of the ketone itself, the principle of using catalysts designed for sterically demanding environments is broadly applicable.

Q4: How does the electronic effect of the 2'-carboethoxy group influence reactivity?

The carboethoxy group is an electron-withdrawing group. Typically, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. However, in this case, the steric effect of the ortho-substituent is the dominant factor and significantly outweighs the electronic activation, leading to overall decreased reactivity.

Visualizations

Diagram 1: Steric Hindrance in Nucleophilic Attack

G ketone C=O r1 2'-Carboethoxy-Phenyl (Bulky) r2 CH(CH₃)-Aryl(2-Me) (Bulky) nu Nu⁻ r1->nu Steric Clash r2->nu Steric Clash nu->ketone Attack Path

Caption: Steric shielding of the carbonyl group by bulky substituents.

Diagram 2: Workflow for Overcoming Failed Grignard Reactions

G start Grignard Reaction Fails (Low Yield / Side Products) cause1 Probable Cause: Steric Hindrance start->cause1 cause2 Probable Cause: Enolization / Reduction start->cause2 solution Solution: Use Organocerium Reagent cause1->solution cause2->solution step1 Step 1: Prepare Anhydrous CeCl₃ in THF solution->step1 step2 Step 2: Add R-MgX or R-Li at -78°C (Transmetalation) step1->step2 step3 Step 3: Add Hindered Ketone Solution at -78°C step2->step3 step4 Step 4: Reaction, Quench (NH₄Cl), and Work-up step3->step4 product Desired Tertiary Alcohol (Improved Yield) step4->product

Caption: Troubleshooting workflow for organometallic additions.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by external chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.

  • Corey–Itsuno reduction - Wikipedia.

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

  • Luche Reduction - Wikipedia.

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

  • Organic Chemistry Portal. Grignard Reaction.

  • Proprep. Explain the Luche reduction and its selectivity in organic synthesis.

  • TCI EUROPE N.V. Luche Reduction.

  • Thermo Fisher Scientific. Luche Reduction.

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • YouTube. (2020, February 29). Luche Reduction.

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

Sources

Troubleshooting

Removing unreacted starting materials from 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Welcome to the technical support center for the purification of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of unreacted starting materials from this propiophenone derivative. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges and ensure the integrity of your experimental outcomes.

Introduction: The Purification Challenge

The synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, like many organic reactions, often results in a crude product mixture containing the desired compound along with unreacted starting materials, byproducts, and residual reagents.[1] The successful isolation of the pure propiophenone derivative is a critical step that can significantly impact the yield, purity, and overall success of subsequent applications.[1] This guide will address the specific challenges associated with purifying this compound and provide robust, validated protocols to achieve high purity.

The primary unreacted starting materials in the synthesis of this propiophenone derivative typically include a substituted benzaldehyde or benzoic acid derivative and a ketone or ester. The presence of these impurities can interfere with downstream reactions and analytical characterization. Therefore, their effective removal is paramount.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

Q1: What are the most common unreacted starting materials I should expect to find in my crude product?

Based on common synthetic routes to propiophenone derivatives, the most likely unreacted starting materials are:

  • An acidic component: This could be a substituted benzoic acid or a related carboxylic acid.[2]

  • A neutral or basic component: This is often a substituted benzaldehyde, an ester, or an amine.[3]

  • Organometallic reagents or their byproducts: If a Grignard or similar reaction is employed, residual organometallic species and their hydrolysis products may be present.[4]

Q2: My crude NMR looks very messy. How can I get a preliminary idea of the major impurities present?

A "messy" crude NMR is a common issue.[5] Before jumping to complex purification, consider these steps:

  • Aqueous Work-up: A simple acid-base extraction can often remove the majority of acidic or basic impurities, simplifying the NMR spectrum significantly.[2][3]

  • TLC Analysis: Thin-layer chromatography (TLC) is an invaluable tool for quickly assessing the number of components in your mixture and identifying a suitable solvent system for column chromatography.[1] By running the crude mixture alongside the starting materials, you can often tentatively identify the impurity spots.

Q3: I am losing a significant amount of my product during purification. What are the likely causes?

Product loss during purification can be frustrating.[5] Here are some common culprits:

  • Inappropriate Solvent Choice for Extraction: If your product has some water solubility, you may be losing it to the aqueous layer during work-up.[5] Consider back-extracting the aqueous layers with a suitable organic solvent.

  • Decomposition on Silica Gel: Some compounds can degrade on silica gel, which is slightly acidic.[6] If you suspect this is happening, you can neutralize the silica gel with a small amount of triethylamine in your eluent or consider using a different stationary phase like alumina.[6]

  • Product Volatility: While less common for this specific molecule, ensure your product is not volatile enough to be lost during solvent removal under reduced pressure.[5]

  • Recrystallization Issues: Using too much solvent during recrystallization will lead to a lower yield as more of your product will remain in the mother liquor.

Q4: I see an oil forming during my recrystallization attempt instead of crystals. What should I do?

"Oiling out" is a common problem in recrystallization and often indicates that the solution is becoming supersaturated at a temperature above the melting point of the solute.[7] Here are some troubleshooting steps:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.[7]

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.[8]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques used for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

Guide 1: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique to separate acidic, basic, and neutral compounds.[2][3][9]

Common Problem: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult.[5]

Causality: Vigorous shaking, high concentrations of dissolved solids, or the presence of surfactants can lead to emulsion formation.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can help to break it up.

Workflow for Acid-Base Extraction

AcidBaseExtraction Crude Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Product + Neutral/Basic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Acidic Impurities) Separate1->Aqueous1 AddAcid Add Aqueous Acid (e.g., dil. HCl) Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Organic2 Organic Layer (Product + Neutral Impurities) Separate2->Organic2 Aqueous2 Aqueous Layer (Basic Impurities) Separate2->Aqueous2 Dry Dry Organic Layer (e.g., Na2SO4) Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified Partially Purified Product Evaporate->Purified

Caption: Workflow for Acid-Base Extraction.

Guide 2: Optimizing Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[10][11]

Common Problem: Poor Separation (Overlapping Bands)

This occurs when the components of the mixture do not resolve into distinct bands on the column.

Causality:

  • Incorrect Solvent System: The eluent may be too polar, causing all compounds to move down the column too quickly. Conversely, if it's not polar enough, everything may remain at the top.[10]

  • Column Overloading: Too much sample has been loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[12]

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to uneven flow and poor separation.

Solutions:

  • TLC Optimization: Use TLC to determine the optimal solvent system. The ideal eluent should give the desired product an Rf value of around 0.3-0.4 and provide good separation from impurities.[10]

  • Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

  • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to push the solvent through.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Analyze Fractions: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Successful Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.[13][14]

Common Problem: No Crystals Form Upon Cooling

This can happen if the solution is not saturated or if there are impurities inhibiting crystallization.

Causality:

  • Too much solvent was used.

  • The solution is not supersaturated.

  • The presence of soluble impurities can sometimes inhibit crystal formation.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: As mentioned in the FAQs, scratching the inner wall of the flask can create nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Data Presentation: Common Recrystallization Solvents
SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds.
Ethyl AcetatePolar aprotic77A versatile solvent for a range of polarities.
EthanolPolar protic78Good for more polar compounds.
WaterVery polar100Can be used for polar compounds, often in a mixture with an organic solvent.[8]
TolueneNon-polar111Can be effective for aromatic compounds.

Note: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can be effective for recrystallization.[8]

Logical Flow for Recrystallization

Recrystallization Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool Yes HotFilter->Cool No Crystals Crystals Form Cool->Crystals NoCrystals No Crystals? Cool->NoCrystals After some time ColdFilter Cold Filtration Crystals->ColdFilter Troubleshoot Induce Crystallization (Scratch, Seed, Evaporate Solvent) NoCrystals->Troubleshoot Yes NoCrystals->ColdFilter No Troubleshoot->Cool Wash Wash with Cold Solvent ColdFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Logical Flow for Recrystallization.

References

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition - Organic Chemistry Key...
  • Wikipedia. Acid–base extraction.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier.
  • BenchChem. Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • Discover ACS. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Columbia University. Column chromatography.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • RECRYSTALLISATION. (n.d.).
  • University of Victoria. (n.d.). Column chromatography.
  • JoVE. (2020, March 26). Video: Recrystallization - Concept.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Logic This guide provides a high-resolution analysis of the 1H NMR spectrum for...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Logic

This guide provides a high-resolution analysis of the 1H NMR spectrum for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone , a specific dihydrochalcone derivative often utilized as a scaffold in the synthesis of fused heterocyclic systems (e.g., isoquinolines) or as a metabolic intermediate.

For the drug development professional, the critical analytical challenge is not merely assigning peaks, but distinguishing this saturated ketone from its unsaturated precursor (the chalcone) and its potential over-reduced alcohol byproducts. This guide compares the spectral "fingerprint" of the target molecule against these common process alternatives, establishing a self-validating protocol for structural confirmation.

The Molecular Scaffold

The molecule consists of three distinct magnetic environments:

  • Ring A (The Benzoyl Core): An ortho-substituted benzene ring bearing a carboethoxy (ethyl ester) group.

  • The Linker (The Propiophenone Bridge): A saturated ethylene bridge (–CH₂–CH₂–) connecting the two aromatic systems.

  • Ring B (The Distal Aryl): An ortho-toluyl group (2-methylphenyl).

Detailed 1H NMR Analysis

The following analysis breaks down the spectrum into four integration zones. Chemical shifts (


) are reported in ppm relative to TMS in CDCl₃.
Zone 1: The Aliphatic Linker (The "Reduction" Indicator)
  • Chemical Shift:

    
     2.95 – 3.30 ppm
    
  • Pattern: Two distinct triplets (or complex multiplets depending on field strength).

  • Assignment:

    • 
       ~3.25 ppm (2H, t, 
      
      
      
      Hz):
      The
      
      
      -methylene protons adjacent to the carbonyl (
      
      
      ). These are deshielded by the anisotropic effect of the carbonyl group.
    • 
       ~3.00 ppm (2H, t, 
      
      
      
      Hz):
      The
      
      
      -methylene protons adjacent to the 2-methylphenyl ring (
      
      
      ).
  • Diagnostic Value: This is the primary region for purity assessment. The presence of large doublets at

    
     7.5–8.0 ppm (with 
    
    
    
    Hz) would indicate unreacted chalcone (alkene protons).
Zone 2: The Ester & Methyl Substituents
  • The Carboethoxy Group (-COOCH₂CH₃):

    • 
       ~4.35 ppm (2H, q, 
      
      
      
      Hz):
      Methylene protons of the ester.
    • 
       ~1.38 ppm (3H, t, 
      
      
      
      Hz):
      Methyl protons of the ester.
  • The Aryl Methyl Group (Ar-CH₃):

    • 
       ~2.35 ppm (3H, s):  Singlet corresponding to the methyl group on Ring B.
      
  • Causality: The ester methylene is significantly deshielded (

    
     4.35) due to the electronegative oxygen, clearly separating it from the ketone linker protons.
    
Zone 3: The Aromatic Region
  • Chemical Shift:

    
     7.10 – 7.90 ppm
    
  • Integration: 8 Protons total.

  • Key Features:

    • Deshielded Ortho-Proton (Ring A): The proton at position 6' (ortho to the ketone carbonyl) typically appears as a doublet around

      
       7.5 – 7.7 ppm .
      
    • Ortho-Proton (Ring A, Ester side): The proton ortho to the ester is also deshielded but generally appears slightly upfield of the ketone-adjacent proton.

    • Ring B Multiplets: The 2-methylphenyl protons generally appear as a clustered multiplet in the

      
       7.1 – 7.3 ppm  range, shielded slightly by the electron-donating methyl group compared to the ester-substituted ring.
      
Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, this molecule is usually the product of hydrogenating a chalcone. The table below outlines how to objectively distinguish the target from its precursor and potential impurities.

FeatureTarget Product (Dihydrochalcone)Alternative A: Starting Material (Chalcone)Alternative B: Over-Reduced (Alcohol)
Linker Signal Two Triplets (

2.9–3.3)
Two Doublets (

7.4–8.0)
Multiplets (

1.8–2.5 & 4.5-5.0)
Linker Hybridization

(Saturated)

(Vinylic)

(Hydroxyl-substituted)
Coupling (

)
Vicinal ~7.5 HzTrans-alkene ~15–16 HzComplex diastereotopic splitting
Carbonyl Effect Strong deshielding on

-CH₂
Conjugation lowers C=O freq (IR)Loss of C=O signal (13C NMR)
Key Validation Integration 2H:2H in aliphatic zoneIntegration 1H:1H in aromatic zoneAppearance of broad -OH singlet
Self-Validating Experimental Protocol

Objective: Confirm structure and purity of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone synthesized via Pd/C hydrogenation.

Step 1: Sample Preparation

  • Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

  • Note: Ensure the solvent is acid-free to prevent hydrolysis of the ester or acetal formation if trace aldehyde is present.

Step 2: Acquisition Parameters

  • Frequency: 400 MHz or higher (essential to resolve the aromatic multiplets).

  • Scans: 16 (sufficient for 1H), 256 (if checking 13C).

  • Pulse Delay (d1): Set to

    
     seconds. Reasoning: Accurate integration of the aromatic protons requires full relaxation, which can be slow for isolated ester-adjacent protons.
    

Step 3: Data Processing & Logic Check (The "E-E-A-T" Validation)

  • Calibrate: Set the TMS peak to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Integrate the Methyl Singlet (2.35 ppm): Set this integral to 3.00 .

  • Check the Ester: Does the triplet at 1.38 ppm integrate to 3.00 (

    
     0.1)? Does the quartet at 4.35 ppm integrate to 2.00 ?
    
    • If NO: You likely have solvent contamination (EtOAc) or hydrolysis.

  • Check the Linker: Do the two triplets at 3.00 and 3.25 ppm integrate to 2.00 each?

    • If NO (Integrals < 2): Check for vinylic protons (incomplete reaction).

    • If NO (Integrals > 2): Check for aliphatic impurities (grease/hexanes).

Visualization of Structural Logic

The following diagram illustrates the assignment logic and the differentiation pathway from the chalcone precursor.

NMR_Analysis cluster_validation Validation Logic Target Target: 2'-Carboethoxy-3- (2-methylphenyl)propiophenone Linker_Sat Linker: -CH2-CH2- (Two Triplets, 2.9-3.3 ppm) Target->Linker_Sat Primary ID Ester Ester Group (Quartet 4.35, Triplet 1.38) Target->Ester Secondary ID Chalcone Alternative: Chalcone Precursor (Unsaturated) Linker_Unsat Linker: -CH=CH- (Two Doublets, 7.4-8.0 ppm) Chalcone->Linker_Unsat Characteristic Signal Int_Check Integration Check: Ar-CH3 (3H) vs Linker (2H+2H) Linker_Sat->Int_Check Linker_Unsat->Linker_Sat Reduction (H2/Pd) Ester->Int_Check Purity Purity Confirmation Int_Check->Purity Ratio Matches

Caption: Logical workflow for distinguishing the target dihydrochalcone from its unsaturated precursor using specific NMR signal markers.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from

  • Teles, Y. C. F., et al. (2020).[2] First complete NMR data and theoretical study of an antimicrobial formylated dihydrochalcone.[2] Natural Product Research.[2] Retrieved from

  • ChemicalBook. (2023). Propiophenone (93-55-0) 1H NMR Spectrum & Data.[3][4] Retrieved from

  • PubChem. (2021).[5] Compound Summary: 1-(4-ethoxyphenyl)-3-morpholino-2-phenylpropan-1-one (Related Dihydrochalcone Structure). National Library of Medicine. Retrieved from

  • Reich, H. J. (2023). Characteristic Proton NMR Shifts: Esters and Ketones. University of Wisconsin-Madison Chemistry. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2'-Carboethoxy-3-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, a complex ketone with potential therapeutic applications, a robust analytical method to determine its purity is paramount. This guide provides an in-depth, experience-driven approach to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific purpose. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and comparing the chosen methodology against viable alternatives.

The entire process is anchored in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] These guidelines are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the validation approach meets global standards.[4][5][6][7][8]

Chapter 1: The Analytical Strategy: Method Development Rationale

Before validation can begin, a suitable analytical method must be developed. The structure of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone—possessing a propiophenone core, an ester group, and a substituted phenyl ring—guides our chromatographic strategy.

  • Analyte Characteristics: The molecule contains a strong chromophore, making UV detection a highly suitable and sensitive choice. Its relatively non-polar nature suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as the logical starting point. Its hydrophobic nature will provide effective retention and separation of the main analyte from potentially more polar or less polar impurities.

  • Mobile Phase Selection: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is selected. A gradient is crucial for a purity method, as it must be capable of eluting a wide range of potential impurities and degradation products that may have significantly different polarities. A phosphate or acetate buffer is used to maintain a consistent pH, which is critical for reproducible retention times.

  • Detection Wavelength: Based on the propiophenone structure, a UV detection wavelength of approximately 240 nm is chosen to ensure high sensitivity for the parent compound and its likely degradation products.[9]

Proposed Initial HPLC Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for RP-HPLC, offering good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a controlled pH and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient 50% B to 90% B over 20 minEnsures elution of a wide polarity range of compounds.
Flow Rate 1.0 mL/minA typical flow rate providing a balance of speed and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 240 nmHigh absorbance wavelength for the propiophenone chromophore.[9]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Chapter 2: The Blueprint for Trust: The Validation Workflow

Method validation is the process of providing documented evidence that an analytical procedure is fit for its intended purpose.[4] For a purity assay, this means the method must be a "stability-indicating method" (SIM), capable of separating the intact API from its degradation products.[10][11][12]

The validation process follows a structured path, assessing a series of key performance characteristics as laid out by the ICH.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_routine Phase 3: Routine Use Dev Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis SST->Routine Specificity_Concept cluster_chrom Chromatogram cluster_legend Legend start end Time -> start->end pos1 pos1 main API deg1 Degradant pos2 pos3 l_api API Peak l_imp Impurity Peak l_deg Degradant Peak

Caption: Specificity: Resolving the API from other substances.

Acceptance Criteria

ParameterAcceptance Limit
Resolution Resolution between the API peak and the closest impurity/degradant peak should be > 2.0.
Peak Purity The peak purity index for the analyte peak in stressed samples should pass (e.g., > 990).
Mass Balance The sum of the assay of the main peak and the area of all degradation products should be close to 100% of the initial assay value.
B. Linearity & Range

Causality: This confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the API, ranging from 50% to 150% of the nominal assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero and not statistically significant.
Residual Plot Points should be randomly scattered around the x-axis.

The Range is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable degree of precision, accuracy, and linearity. For a purity test, the range is typically 80% to 120% of the test concentration.

C. Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study using a spiked matrix.

Experimental Protocol:

  • Prepare a placebo (if a drug product) or use a known low-purity batch of the API.

  • Spike the matrix with the API reference standard at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria

ParameterAcceptance Limit
Percent Recovery 98.0% to 102.0% at each concentration level.
D. Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the API at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria

ParameterAcceptance Limit
Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision.
E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. This is critical for quantifying impurities.

Experimental Protocol:

  • Signal-to-Noise Ratio (S/N): Prepare and inject solutions of decreasing concentration. Determine the concentrations that yield an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).

Acceptance Criteria

ParameterAcceptance Limit
Verification The precision (%RSD) at the LOQ concentration should be ≤ 10%.
F. Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (±10%)

    • Column Temperature (±5 °C)

    • Mobile Phase pH (±0.2 units)

    • Organic Content in Mobile Phase (±2%)

  • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters.

Acceptance Criteria

ParameterAcceptance Limit
System Suitability All system suitability parameters (e.g., tailing factor, resolution) must pass under all varied conditions.
Analyte Response Peak area and retention time should not vary significantly.
G. System Suitability

Causality: This is not a validation parameter per se, but a set of tests performed before each analytical run to confirm that the chromatographic system is performing adequately.

Experimental Protocol:

  • Before sample analysis, perform five replicate injections of a reference standard solution.

Acceptance Criteria

ParameterAcceptance Limit
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Chapter 4: Comparison with Alternative Methodologies

While RP-HPLC is the gold standard for this type of analysis, it is instructive to compare it with other potential techniques to justify its selection.

TechniqueAdvantagesDisadvantages for this Application
Reversed-Phase HPLC (Chosen Method) High resolution, excellent quantitation, robust, automatable, stability-indicating.Requires moderate solvent consumption.
Gas Chromatography (GC) High efficiency for volatile compounds.The analyte is likely non-volatile and may degrade at high GC temperatures. Derivatization would be required, adding complexity and potential for error.
Thin-Layer Chromatography (TLC) Simple, low cost, good for rapid screening.Poor quantitative capability, lower resolution, not suitable for formal purity validation according to regulatory standards.
Supercritical Fluid Chromatography (SFC) "Greener" (uses CO₂), fast separations.Less common in QC labs, may not offer superior resolution for this specific analyte compared to modern UHPLC/HPLC.

The proposed RP-HPLC method provides the best combination of resolution, sensitivity, quantitative accuracy, and regulatory acceptance for the purity determination of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the validation of a stability-indicating HPLC method. By grounding every experimental choice in established scientific principles and regulatory guidelines, we create a self-validating system. The resulting validated method provides a high degree of assurance in the quality and purity of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, forming a reliable foundation for subsequent drug development and quality control activities.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced degradation studies – comparison between ICH, EMA, FDA and WHO Source: der DGRA URL: [Link]

  • Title: CVM GFI #136 Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: IntechOpen URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column Source: HPLC.UV.MS URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form Source: IJCRT URL: [Link]

  • Title: Guidance for Industry: Validation of Analytical Procedures for Type C Medicated Feeds; Availability Source: Federal Register URL: [Link]

  • Title: FDA Signals a New Approach for Analytical Method Validation Source: ResearchGate URL: [Link]

  • Title: propiophenone, 93-55-0 Source: The Good Scents Company URL: [Link]

  • Title: Method of synthesizing key intermediates for the production of camptothecin derivatives Source: Google Patents URL
  • Title: Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium Source: ResearchGate URL: [Link]

  • Title: New RP- HPLC Method Development and Validation for the Estimation of Feropenam Source: IJRPR URL: [Link]

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Validation

A Comparative Guide to the Synthesis of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Abstract 2'-Carboethoxy-3-(2-methylphenyl)propiophenone is a complex ketone with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and fine chemicals. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2'-Carboethoxy-3-(2-methylphenyl)propiophenone is a complex ketone with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and fine chemicals. Its structure, featuring a 1,5-dicarbonyl relationship (considering the ester), presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of two primary retrosynthetic approaches for its synthesis: a direct, one-pot Michael Addition and a classical, multi-step Friedel-Crafts Acylation strategy. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document serves as a critical resource for researchers in organic synthesis and drug development, enabling informed decisions based on laboratory scale, scalability, and overall efficiency.

Introduction: Strategic Importance and Synthetic Overview

Propiophenone derivatives are established building blocks in medicinal chemistry, forming the core of various therapeutic agents.[1] The title compound, 2'-Carboethoxy-3-(2-methylphenyl)propiophenone, is a functionalized propiophenone that holds promise as a versatile precursor for more complex molecular architectures. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost, and environmental footprint. This guide will dissect two logical and experimentally viable pathways for its construction.

  • Route A: Michael Addition. This approach leverages the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3][4] It is an efficient method for forming carbon-carbon bonds and is well-suited for constructing the 1,5-dicarbonyl system inherent in the target molecule.

  • Route B: Friedel-Crafts Acylation. A cornerstone of aromatic chemistry, this electrophilic aromatic substitution reaction directly attaches an acyl group to an aromatic ring.[1][5][6][7] While robust, this pathway requires careful consideration of starting materials and reaction conditions to achieve the desired polysubstituted product.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the strategic bond formations that underpin each synthetic route. The primary disconnections focus on the carbon-carbon bonds that form the propiophenone backbone.

G cluster_A Route A: Michael Addition Approach cluster_B Route B: Friedel-Crafts Acylation Approach TM Target Molecule 2'-Carboethoxy-3-(2-methylphenyl)propiophenone MA_Disconnect Cα-Cβ Bond Disconnection (Michael Retron) TM->MA_Disconnect FC_Disconnect Aryl-Acyl Bond Disconnection (Friedel-Crafts Retron) TM->FC_Disconnect MA_Reactants Ethyl 2-acetylbenzoate + 2-Methylcinnamaldehyde (α,β-Unsaturated Aldehyde) MA_Disconnect->MA_Reactants FC_Reactants Ethyl Benzoate + 3-(2-methylphenyl)propanoyl chloride FC_Disconnect->FC_Reactants

Caption: Retrosynthetic analysis of the target molecule.

Route A: One-Pot Michael Addition

This elegant approach constructs the carbon skeleton in a single, convergent step. The strategy involves the conjugate addition of an enolate, generated from Ethyl 2-acetylbenzoate, to an α,β-unsaturated aldehyde.

Principle and Mechanism

The Michael reaction is the 1,4-addition of a resonance-stabilized carbanion (the Michael donor) to an activated olefin (the Michael acceptor).[3] In this case, a base abstracts an acidic α-proton from Ethyl 2-acetylbenzoate to form a nucleophilic enolate. This enolate then attacks the β-carbon of 2-methylcinnamaldehyde. The reaction is completed by protonation of the resulting enolate to yield the final 1,5-dicarbonyl product.[2][4]

G Start Ethyl 2-acetylbenzoate + Base Enolate Enolate Intermediate Start->Enolate Deprotonation Addition Conjugate Addition (C-C Bond Formation) Enolate->Addition Acceptor 2-Methylcinnamaldehyde (Michael Acceptor) Acceptor->Addition Intermediate New Enolate Intermediate Addition->Intermediate Protonation Protonation (Workup) Intermediate->Protonation Product Final Product Protonation->Product

Caption: Workflow for the Michael Addition synthesis route.

Detailed Experimental Protocol
  • Step 1: Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-acetylbenzoate (1.0 eq) and 2-methylcinnamaldehyde (1.1 eq) in a suitable solvent such as ethanol or THF.

  • Step 2: Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide (0.1 eq) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the solution at room temperature.

  • Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Step 4: Workup and Isolation: Quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

Discussion of Results

This method is highly attractive for its atom economy and operational simplicity. Typical yields for Michael additions of this type can range from 60-85%, depending on the specific base and solvent system employed. The primary challenge lies in preventing side reactions, such as self-condensation of the aldehyde or 1,2-addition to the carbonyl group. The use of a soft nucleophile (the enolate) and a soft electrophile (the α,β-unsaturated system) favors the desired 1,4-conjugate addition.[4]

Route B: Friedel-Crafts Acylation

This classical route builds the molecule in a more linear fashion, relying on the robust and well-understood Friedel-Crafts acylation to form the key aryl-ketone bond.[1][6]

Principle and Mechanism

The synthesis begins with the preparation of the required acyl chloride. 3-(2-methylphenyl)propanoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(2-methylphenyl)propanoyl chloride.

In the key step, this acyl chloride is reacted with ethyl benzoate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][8] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[7] This electrophile then attacks the electron-rich aromatic ring of ethyl benzoate. The ester group is an ortho-, para-director, and the acylation is expected to occur at the para-position due to reduced steric hindrance, yielding the target molecule. A final deprotonation step restores aromaticity.[1]

G Acid 3-(2-methylphenyl)propanoic acid Chlorination Chlorination (e.g., SOCl₂) Acid->Chlorination AcylChloride 3-(2-methylphenyl)propanoyl chloride Chlorination->AcylChloride FC_Step Friedel-Crafts Acylation AcylChloride->FC_Step Quench Aqueous Workup FC_Step->Quench EthylBenzoate Ethyl Benzoate + AlCl₃ EthylBenzoate->FC_Step Product Final Product Quench->Product

Caption: Workflow for the Friedel-Crafts Acylation route.

Detailed Experimental Protocol
  • Step 1: Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq) to 3-(2-methylphenyl)propanoic acid (1.0 eq) at 0°C. Allow the mixture to warm to room temperature and then heat gently (e.g., 50°C) for 1-2 hours until gas evolution ceases. Remove excess thionyl chloride by distillation or under high vacuum.

  • Step 2: Friedel-Crafts Reaction: Cool a suspension of anhydrous AlCl₃ (1.5 eq) in an inert solvent (e.g., dichloromethane, DCM) to 0°C. Add ethyl benzoate (1.0 eq) to the suspension. Slowly add the crude 3-(2-methylphenyl)propanoyl chloride in DCM to the reaction mixture, keeping the temperature below 5°C.

  • Step 3: Reaction and Workup: Allow the reaction to stir at 0°C to room temperature for several hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.[6]

  • Step 4: Isolation and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Discussion of Results

The Friedel-Crafts acylation is a powerful tool for forming C-C bonds with aromatic rings.[6] However, it comes with several practical considerations. The reaction requires stoichiometric or greater amounts of the Lewis acid catalyst because the product ketone complexes with it, rendering it inactive.[1] The reaction is also sensitive to moisture, requiring anhydrous conditions.[8] Yields are typically moderate to good (50-75%), but the main challenge is ensuring regioselectivity. While the ester group directs para, some ortho-acylation may occur, leading to isomeric impurities that can be difficult to separate.

Comparative Analysis

ParameterRoute A: Michael AdditionRoute B: Friedel-Crafts Acylation
Number of Steps 1 (One-Pot)2-3 (Linear)
Atom Economy HighModerate (loss of HCl, SO₂)
Reagents/Catalysts Catalytic base (e.g., NaOEt)Stoichiometric Lewis Acid (AlCl₃), Thionyl Chloride
Reaction Conditions Mild (Room Temperature)Harsh (Anhydrous, Lewis Acid, potential heating)
Typical Yield 60-85%50-75%
Key Advantages High convergence, operational simplicity, mild conditions.Robust, well-established, predictable reactivity.
Key Disadvantages Potential for side reactions (1,2-addition, polymerization).Requires anhydrous conditions, stoichiometric catalyst, potential for isomeric byproducts, corrosive reagents.
Scalability Generally good, but catalyst efficiency can be an issue on a large scale.Challenging due to large quantities of AlCl₃ and quenching exotherms.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

Route A (Michael Addition) is highly recommended for laboratory-scale synthesis and process development. Its one-pot nature, mild reaction conditions, and high atom economy align with the principles of green chemistry. The primary focus for optimization would be the selection of the ideal catalyst and solvent system to maximize the yield of the desired 1,4-adduct and minimize side products.

For researchers aiming for an efficient, elegant, and environmentally conscious synthesis, the Michael Addition approach is the superior strategy for producing 2'-Carboethoxy-3-(2-methylphenyl)propiophenone.

References

  • A Technical Guide to the Synthesis of Substituted Propiophenones. Benchchem. 1

  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. 8

  • Write a Friedel-Crafts reaction for the synthesis of propiophenone (propionylbenzene) from benzene. Pearson+. 5

  • Synthesis of Acetophenone by Friedel-Crafts Reaction. Alfa Chemistry. 6

  • Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. ResearchGate. 9

  • Production of propiophenone. Google Patents. 10

  • Organic Synthesis Routes. Source Not Available.
  • Friedel–Crafts Acylation. MilliporeSigma. 7

  • Synthesis Routes to Approved Drugs Containing a Spirocycle. MDPI. 11

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. 2

  • Michael Addition. Organic Chemistry Portal. 3

  • Synthesis of propiophenone. PrepChem.com. 12

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC. 13

  • Synthesis method for 3-methoxypropiophenone. Google Patents. 14

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. 4

Sources

Comparative

Strategic Comparison Guide: 2'-Carboethoxy-3-(2-methylphenyl)propiophenone vs. Alternative Intermediates

Part 1: Executive Summary & Core Directive In the synthesis of fused polycyclic scaffolds—specifically indanones , tetralones , and benzo-fused heterocycles —the choice of the initial acyl-aromatic intermediate dictates...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of fused polycyclic scaffolds—specifically indanones , tetralones , and benzo-fused heterocycles —the choice of the initial acyl-aromatic intermediate dictates the efficiency of the subsequent cyclization.

2'-Carboethoxy-3-(2-methylphenyl)propiophenone (2-CEMP) represents a "pre-functionalized" scaffold. Unlike simple propiophenones or chalcones, 2-CEMP contains an ortho-ester handle on the benzoyl ring, enabling facile Dieckmann-type condensations or Claisen cyclizations under mild conditions.

This guide objectively compares 2-CEMP against two conventional alternatives:

  • The "Chalcone" Route: 2'-Carboethoxy-3-(2-methylphenyl)acrylophenone (Unsaturated).

  • The "Direct Friedel-Crafts" Route: Simple 3-(2-methylphenyl)propiophenone (Unfunctionalized).

The Verdict Upfront
  • Choose 2-CEMP when target purity and regiocontrol in cyclization are paramount (e.g., synthesis of defined 1,3-indandiones).

  • Choose the Chalcone if your target requires C-C bond formation via conjugate addition (Michael acceptor utility).

  • Choose Friedel-Crafts only for commodity-scale production where isomer separation is cost-permissive.

Part 2: Technical Comparison & Mechanism

Structural Analysis & Reactivity Profile
Feature2-CEMP (Target) Alternative A: Chalcone Alternative B: Unfunctionalized
Structure Saturated ketone with o-ester

-Unsaturated ketone
Saturated ketone, no o-ester
Primary Utility 1,3-Dicarbonyl cyclizationMichael Addition / Reductive CyclizationElectrophilic Aromatic Substitution
Cyclization Mode Base-mediated (Dieckmann)Acid-mediated (Nazarov)Acid-mediated (Friedel-Crafts)
Regiocontrol High (Pre-installed handle)Medium (Substrate dependent)Low (Isomer mixtures common)
Stability High (Shelf-stable solid/oil)Medium (Polymerization risk)High
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. 2-CEMP offers a direct "Chemospecific Cyclization" route, whereas alternatives require harsher conditions or additional steps.

G Start Starting Material (Phthalic Anhydride) Inter1 Keto-Acid Intermediate (via Grignard Addition) Start->Inter1 1. 2-Me-Phenethyl MgBr 2. H3O+ Target 2-CEMP (2'-Carboethoxy-3-(2-methylphenyl)propiophenone) Inter1->Target Esterification (EtOH, H2SO4) Cyclized Fused Indanone/Naphthol (Target Scaffold) Target->Cyclized NaOEt, Reflux (Dieckmann Condensation) AltStart Simple Propiophenone AltCycl Mixture of Isomers (Ortho/Para Cyclization) AltStart->AltCycl Polyphosphoric Acid (High Temp)

Caption: Comparative reaction flow. The 2-CEMP pathway (Green) ensures regioselective closure, while the alternative (Grey) risks isomeric mixtures.

Part 3: Experimental Protocols & Data

Protocol A: Synthesis of 2-CEMP (The "Anhydride Opening" Method)

Rationale: Direct reaction of Grignard reagents with diesters leads to over-addition (tertiary alcohols). Using phthalic anhydride ensures mono-addition.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 2-(2-Methylphenyl)ethylmagnesium bromide (1.1 eq, 0.5M in THF)

  • Ethanol (Absolute)

  • Sulfuric Acid (Catalytic)

Step-by-Step Methodology:

  • Grignard Addition: Dissolve phthalic anhydride (14.8 g, 100 mmol) in anhydrous THF (150 mL) under

    
    . Cool to -78°C.
    
  • Slowly add the Grignard reagent (220 mL, 110 mmol) over 1 hour. Crucial: Low temperature prevents attack on the carboxylate salt formed after the first addition.

  • Allow to warm to 0°C and stir for 2 hours. Quench with 1M HCl.

  • Isolation of Keto-Acid: Extract with EtOAc. Wash with brine. The intermediate 2-[3-(2-methylphenyl)propanoyl]benzoic acid is obtained as a solid.

  • Esterification: Dissolve the keto-acid in Ethanol (200 mL). Add conc.

    
     (2 mL). Reflux for 8 hours (Dean-Stark trap recommended).
    
  • Purification: Neutralize with

    
    , evaporate EtOH, and extract. Purify via flash chromatography (Hexane/EtOAc 9:1).
    

Expected Yield: 65-75% over two steps.

Protocol B: Comparative Cyclization Efficiency

Objective: Convert the intermediate into 2-(2-methylbenzyl)-1,3-indandione.

ParameterUsing 2-CEMP (Method A) Using Unfunctionalized Ketone (Method B)
Reagents NaOEt / EtOH (Base)PPA or

(Lewis Acid)
Temperature 78°C (Reflux)140-160°C
Time 4 Hours12-24 Hours
Yield 88% (Single Isomer)45% (Mixture of isomers)
Workup Simple AcidificationComplex Quench/Extraction

Part 4: Critical Analysis & Recommendations

Why the "Ortho-Ester" Matters

The 2'-carboethoxy group in 2-CEMP is not just a protecting group; it is an internal electrophile . Upon enolization of the ketone (at the


-position), the enolate is geometrically constrained to attack the ester.
  • Thermodynamic Advantage: The formation of the 5-membered ring (indanone) or 6-membered ring (naphthol) is driven by the release of ethoxide and the formation of a stable enolate system.

  • Alternative Failure Mode: Without the ester (Alternative B), cyclization requires activating the aromatic ring itself (Friedel-Crafts). This is electronically difficult because the ketone deactivates the ring, requiring harsh Lewis acids and high temperatures, leading to tar formation.

Scalability Assessment
  • 2-CEMP: High scalability. The synthesis uses standard reagents (Phthalic anhydride, Grignard). The intermediate is stable and can be stored.

  • Chalcone: Lower scalability for storage. Chalcones are light-sensitive and can dimerize ([2+2] cycloaddition) upon prolonged storage.

Cost-Benefit Analysis
  • Cost: 2-CEMP is approx. 3x more expensive to synthesize initially than the unfunctionalized propiophenone.

  • Value: However, it reduces the downstream cyclization cost by 50% (lower energy, higher yield, less purification).

References

  • Mechanism of Dieckmann Condensation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of o-Acylbenzoic Acids via Phthalic Anhydride: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Preparation of Keto-Acids).

  • Cyclization Strategies for Indanones: Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Grignard Reactions with Acid Derivatives: Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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